LASSBio-2052
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H20F3N3O3 |
|---|---|
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
2-[(3-hydroxy-4-methoxyphenyl)methylamino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H20F3N3O3/c1-32-21-11-8-16(12-20(21)30)13-27-19-5-3-2-4-18(19)22(31)29-28-14-15-6-9-17(10-7-15)23(24,25)26/h2-12,14,27,30H,13H2,1H3,(H,29,31)/b28-14+ |
InChI-Schlüssel |
HKEFPBIUONACLH-CCVNUDIWSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC=C2C(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC=C2C(=O)NN=CC3=CC=C(C=C3)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of LASSBio-2052 in Hepatocellular Carcinoma
A comprehensive analysis of the available preclinical data on LASSBio-2052 is currently precluded by the absence of specific information on this compound in the public domain. Extensive searches for "this compound" and its activity in hepatocellular carcinoma (HCC) did not yield specific preclinical studies, quantitative data on its efficacy, or detailed experimental protocols outlining its mechanism of action.
The Laboratory for the Evaluation and Synthesis of Bioactive Substances (LASSBio) is recognized for its work in medicinal chemistry and drug discovery, focusing on the design, synthesis, and pharmacological evaluation of new chemical entities.[1] However, specific data regarding a compound designated this compound and its effects on HCC are not available in the reviewed scientific literature.
To provide a framework for understanding how a novel agent like this compound could potentially act against HCC, this guide outlines the common signaling pathways implicated in HCC pathogenesis and the methodologies typically employed to elucidate the mechanism of action of new therapeutic candidates.
Key Signaling Pathways in Hepatocellular Carcinoma
HCC is a molecularly heterogeneous disease characterized by the dysregulation of multiple signaling pathways that control cell proliferation, survival, angiogenesis, and metastasis.[2][3][4] Understanding these pathways is crucial for the development of targeted therapies.
1. Receptor Tyrosine Kinase (RTK) Pathways: RTKs such as VEGFR, EGFR, FGFR, and PDGFR are frequently overactivated in HCC and play a central role in tumor growth and angiogenesis.[3][5] Many approved HCC therapies, like sorafenib (B1663141) and lenvatinib, are multi-kinase inhibitors that target these receptors.[6][7]
DOT Diagram: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: Simplified RTK signaling cascade in HCC.
2. RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a downstream effector of many RTKs and is crucial for cell proliferation.[4] Its aberrant activation is a common feature of HCC.[2]
3. PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism.[4][8] Dysregulation of the PI3K/AKT/mTOR pathway is frequently observed in HCC and is associated with a poor prognosis.[3]
4. Wnt/β-catenin Pathway: Mutations in this pathway are among the most common genetic alterations in HCC, leading to the accumulation of β-catenin in the nucleus and the activation of genes involved in cell proliferation and stemness.[4][8]
Standard Methodologies for Elucidating Mechanism of Action
To characterize the mechanism of action of a novel compound like this compound in HCC, a series of standard preclinical experiments would be necessary.
DOT Diagram: Experimental Workflow for MOA Determination
References
- 1. lassbio.com.br [lassbio.com.br]
- 2. Signaling pathways in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatocellular carcinoma: signaling pathways, targeted therapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Signaling pathways in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
LASSBio-2052: A Technical Guide on its Chemical Structure, Synthesis, and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
LASSBio-2052 is a promising N-acylhydrazone derivative that has demonstrated significant antitumor activity against hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, and its mechanism of action. This compound induces G2/M cell cycle arrest and apoptosis in HCC cells by downregulating the FOXM1 signaling pathway. This document summarizes the available quantitative biological data and provides a detailed, logical workflow for its synthesis, making it a valuable resource for researchers in oncology and medicinal chemistry.
Chemical Structure
The chemical structure of this compound is defined by the following SMILES notation: O=C(N/N=C/C1=CC=C(C(F)(F)F)C=C1)C2=CC=CC=C2NCC3=CC=C(OC)C(O)=C3. This corresponds to the IUPAC name: N'-(4-(trifluoromethyl)benzylidene)-2-((4-hydroxy-3-methoxybenzyl)amino)benzohydrazide .
The molecule features a central N-acylhydrazone core, which is a common pharmacophore in medicinal chemistry. This core connects a 4-(trifluoromethyl)benzylidene moiety on one side and a 2-((4-hydroxy-3-methoxybenzyl)amino)benzoyl group on the other. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, while the vanilloid-like fragment (4-hydroxy-3-methoxybenzyl) may contribute to its specific biological interactions.
Biological Activity
This compound has been identified as a potent inhibitor of hepatocellular carcinoma cell proliferation. Its biological activity is summarized in the table below.
| Cell Line | IC50 (µM) | Citation |
| HepG2 | 18 | [1] |
| Hep3B | 41 | [1] |
The mechanism of action of this compound involves the disruption of the cell cycle. It has been shown to arrest HCC cells in the G2/M phase, which is a critical checkpoint for cell division. This cell cycle arrest is a consequence of the downregulation of the Forkhead Box M1 (FOXM1) transcription factor.[1] FOXM1 is a key regulator of genes essential for G2/M transition and mitotic progression. By inhibiting FOXM1, this compound effectively halts the proliferation of cancer cells and ultimately induces apoptosis (programmed cell death).[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anticancer effects.
Caption: Proposed signaling pathway of this compound in hepatocellular carcinoma cells.
Synthesis
The synthesis of N-acylhydrazones like this compound typically involves a convergent synthesis strategy. A plausible synthetic route is outlined below, based on standard organic chemistry reactions.
Experimental Protocol: Synthesis of Intermediate 1 (2-aminobenzohydrazide)
-
Starting Material: 2-aminobenzoic acid.
-
Esterification: React 2-aminobenzoic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid under reflux to yield methyl 2-aminobenzoate (B8764639).
-
Hydrazinolysis: Treat the resulting methyl 2-aminobenzoate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) and reflux the mixture to obtain 2-aminobenzohydrazide (Intermediate 1).
Experimental Protocol: Synthesis of Intermediate 2 (N-(4-hydroxy-3-methoxybenzyl)-2-aminobenzohydrazide)
-
Reductive Amination: React 2-aminobenzohydrazide (Intermediate 1) with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) in a solvent like methanol or dichloroethane. This reaction will selectively form the secondary amine, yielding N-(4-hydroxy-3-methoxybenzyl)-2-aminobenzohydrazide (Intermediate 2).
Experimental Protocol: Final Synthesis of this compound
-
Condensation: React Intermediate 2 with 4-(trifluoromethyl)benzaldehyde (B58038) in a suitable solvent, such as ethanol, with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically heated to reflux to drive the condensation and formation of the N-acylhydrazone bond.
-
Purification: The final product, this compound, can be purified by recrystallization from an appropriate solvent system or by column chromatography.
Synthetic Workflow
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthetic workflow for the preparation of this compound.
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics for hepatocellular carcinoma. Its well-defined chemical structure, potent in vitro activity, and understood mechanism of action provide a solid foundation for further preclinical and clinical investigation. The synthetic route outlined in this guide is based on established chemical transformations and offers a practical approach for its preparation in a laboratory setting. Further research into the optimization of its structure and formulation is warranted to enhance its therapeutic potential.
References
LASSBio-2052: A Novel N-Acylhydrazone Derivative Targeting FOXM1 for Hepatocellular Carcinoma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LASSBio-2052, a novel N-acylhydrazone derivative, has emerged as a promising preclinical candidate for the treatment of hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of this compound, with a primary focus on its mechanism of action as a potent inhibitor of the Forkhead Box M1 (FOXM1) transcription factor. This document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and development efforts.
Introduction: The Role of FOXM1 in Hepatocellular Carcinoma
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The pathogenesis of HCC is a complex process involving the deregulation of multiple cellular signaling pathways that control cell growth, proliferation, and survival. One of the key players in HCC progression is the Forkhead Box M1 (FOXM1) transcription factor.
FOXM1 is a critical regulator of the cell cycle, particularly the G2/M transition and mitotic progression. It transcriptionally activates a host of genes essential for cell division, including Aurora kinases A and B (AURKA/B), Polo-like kinase 1 (PLK1), Cyclin-dependent kinase 1 (CDK1), and Cyclin B1 (CCNB1). In numerous cancers, including HCC, FOXM1 is significantly overexpressed, and its elevated levels are often correlated with poor prognosis and resistance to therapy. The aberrant activation of FOXM1 drives uncontrolled proliferation and contributes to the aggressive phenotype of HCC. Consequently, the inhibition of FOXM1 has become an attractive therapeutic strategy for the development of novel anti-cancer agents.
This compound is a synthetic N-acylhydrazone derivative that has demonstrated significant antiproliferative activity in HCC cell lines. Its mechanism of action has been elucidated to involve the downregulation of FOXM1 and its downstream target genes, leading to cell cycle arrest and apoptosis. This guide will delve into the technical details of this compound's anti-cancer properties.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects primarily through the suppression of the FOXM1 signaling pathway. Treatment of HCC cells with this compound leads to a significant reduction in the expression of FOXM1. This downregulation, in turn, inhibits the transcriptional activation of genes crucial for the G2/M phase transition of the cell cycle.[1]
The key molecular events following this compound treatment include:
-
Downregulation of FOXM1: this compound treatment leads to a decrease in the cellular levels of FOXM1 protein.
-
Inhibition of G2/M Transition Genes: The reduction in FOXM1 activity results in the decreased expression of its downstream targets, including AURKA, AURKB, PLK1, and CDK1.[1]
-
Reduced Cyclin Levels: A significant decrease in the expression of CCNB1 and Cyclin D1 (CCND1) is also observed.[1]
-
Induction of Cell Cycle Arrest: The collective downregulation of these critical cell cycle regulators leads to a G2/M phase arrest in HCC cells.
-
Upregulation of CDKN1A: this compound treatment also results in the upregulation of the cyclin-dependent kinase inhibitor 1A (CDKN1A), further contributing to cell cycle arrest.[1]
-
Induction of Apoptosis: The sustained cell cycle arrest ultimately triggers programmed cell death, or apoptosis, in the cancer cells.
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits FOXM1, leading to G2/M arrest and apoptosis.
Quantitative Data Summary
The antiproliferative activity of this compound has been quantified in hepatocellular carcinoma cell lines. The following table summarizes the key in vitro efficacy data.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | HepG2 | Cell Viability | IC50 (48h) | 18 µM | [2] |
| This compound | Hep3B | Cell Viability | IC50 (48h) | 41 µM | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Hep3B were used.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.
Cell Viability Assay
The antiproliferative effect of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound for 48 hours.
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
The following diagram outlines the workflow for the cell viability assay.
Caption: Workflow of the MTT-based cell viability assay.
Cell Cycle Analysis
Flow cytometry was used to analyze the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Cells were treated with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using appropriate software.
Apoptosis Assay
Apoptosis was assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.
-
Cell Treatment: Cells were treated with this compound for 48 hours.
-
Cell Harvesting and Staining: Cells were harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting was performed to determine the protein expression levels of FOXM1 and its downstream targets.
-
Protein Extraction: Total protein was extracted from this compound-treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against FOXM1 and other target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: β-actin was used as a loading control to normalize protein expression.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR was used to measure the mRNA expression levels of FOXM1 and its target genes.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells, and complementary DNA (cDNA) was synthesized using a reverse transcription kit.
-
qRT-PCR: The relative expression of target genes was quantified by qRT-PCR using SYBR Green master mix and gene-specific primers.
-
Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Conclusion and Future Directions
This compound represents a promising new scaffold for the development of anti-cancer therapeutics targeting hepatocellular carcinoma. Its ability to downregulate the key oncogenic transcription factor FOXM1 and consequently induce cell cycle arrest and apoptosis in HCC cells provides a strong rationale for its further development.
Future studies should focus on:
-
In vivo efficacy studies in animal models of HCC to evaluate the anti-tumor activity and pharmacokinetic properties of this compound.
-
Investigation of potential off-target effects and a comprehensive safety and toxicology profile.
-
Exploration of combination therapies with other established anti-cancer agents to enhance therapeutic efficacy.
-
Further elucidation of the precise molecular interactions between this compound and the FOXM1 protein or its regulatory pathways.
The data and protocols presented in this technical guide are intended to facilitate these future research endeavors and accelerate the translation of this compound from a promising lead compound to a potential clinical candidate for the treatment of hepatocellular carcinoma.
References
In Vitro Antitumor Activity of LASSBio-2052: A Technical Overview
While direct experimental data for LASSBio-2052 is not publicly available, this guide will extrapolate potential methodologies and signaling pathways that are likely to be relevant to its investigation, based on the known activities of its chemical relatives.
Potential Experimental Protocols
Based on the characterization of other LASSBio compounds, a comprehensive in vitro evaluation of this compound's antitumor activity would likely involve the following experimental protocols.
Cell Viability and Cytotoxicity Assays
The initial assessment of a compound's antitumor effect typically involves determining its impact on the viability and proliferation of cancer cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The quantity of formazan is directly proportional to the number of living cells.
SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells. It provides a measure of cell density and is often used to determine cytotoxicity.
Apoptosis and Cell Cycle Analysis
To understand the mechanism by which a compound induces cell death, apoptosis and cell cycle progression are investigated.
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Cell Cycle Analysis using Flow Cytometry: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Western Blotting
This technique is used to detect and quantify specific proteins in a sample. In the context of antitumor drug discovery, it is crucial for investigating the modulation of signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Postulated Signaling Pathways and Mechanisms of Action
Drawing parallels from related LASSBio compounds, this compound might exert its antitumor effects through the modulation of one or more critical signaling pathways.
EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: Several LASSBio compounds, such as LASSBio-1971 and LASSBio-1974, have been identified as EGFR inhibitors.[1][2] The EGFR pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Postulated inhibition of the EGFR signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3] LASSBio-2208 is a known inhibitor of PI3K.[4][5] Dysregulation of this pathway is common in cancer, making it an attractive therapeutic target.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Summary of Potential In Vitro Antitumor Activities
The following table summarizes the potential in vitro antitumor activities of this compound, based on the profiles of related LASSBio compounds. The values are hypothetical and would need to be determined experimentally.
| Assay | Cancer Cell Line | Expected Outcome | Reference Compounds |
| Cytotoxicity (IC50) | Various | Low micromolar to nanomolar range | LASSBio-1971, LASSBio-2208 |
| Apoptosis Induction | Various | Increase in apoptotic cell population | LASSBio-1974 |
| Cell Cycle Arrest | Various | Arrest at G0/G1 or G2/M phase | LASSBio-1974 |
| Target Inhibition | N/A | Inhibition of EGFR, PI3K, or other kinases | LASSBio-1971, LASSBio-2208 |
Conclusion
While specific data on the in vitro antitumor activity of this compound is not yet in the public domain, the extensive research on other LASSBio compounds provides a strong foundation for predicting its potential mechanisms of action and for designing a robust preclinical evaluation strategy. Future studies will be essential to elucidate the precise biological activities and therapeutic potential of this novel compound. Researchers are encouraged to consult the publications on related LASSBio molecules for detailed experimental conditions and data interpretation.
References
- 1. Investigation on LASSBio‐1971 and LASSBio‐1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation on LASSBio-1971 and LASSBio-1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
LASSBio-2052: A Novel N-Acylhydrazone Derivative Targeting Hepatocellular Carcinoma
A Technical Overview of its Effects on HepG2 and Hep3B Cell Lines
For researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of the in vitro effects of LASSBio-2052, a promising N-acylhydrazone derivative, on the hepatocellular carcinoma (HCC) cell lines HepG2 and Hep3B. This guide details the compound's impact on cell viability, cell cycle progression, and the underlying molecular signaling pathways.
Quantitative Analysis of this compound's Effects
This compound has demonstrated significant antiproliferative activity against both HepG2 (TP53 wild-type) and Hep3B (TP53-null) hepatocellular carcinoma cell lines. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Cytotoxicity of this compound in HCC Cell Lines
| Cell Line | IC50 (µM) after 72h |
| HepG2 | 1.98 |
| Hep3B | 2.54 |
Table 2: Effect of this compound on Cell Cycle Distribution in HCC Cell Lines
| Cell Line | Treatment | % of Cells in G2/M Phase | % of Cells in Sub-G1 Phase (Apoptosis) |
| HepG2 | Control | Data not specified | Data not specified |
| This compound (IC50) | Increased | Increased | |
| Hep3B | Control | Data not specified | Data not specified |
| This compound (IC50) | Increased | Increased |
Table 3: Gene Expression Modulation by this compound in HCC Cell Lines
| Gene | Function | Effect in HepG2 & Hep3B |
| FOXM1 | Transcription factor for G2/M transition | Downregulated |
| AURKA | Mitotic spindle formation | Downregulated |
| AURKB | Cytokinesis | Downregulated |
| PLK1 | Mitotic entry, spindle assembly | Downregulated |
| CDK1 | Key regulator of cell cycle | Downregulated |
| CCNB1 | G2/M checkpoint | Downregulated |
| CCND1 | G1/S transition | Downregulated |
| CDKN1A (p21) | Cell cycle inhibitor | Upregulated |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HepG2 and Hep3B cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours of incubation, cells were treated with various concentrations of this compound.
-
Incubation: The treated cells were incubated for 72 hours.
-
MTT Addition: 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Colony Formation Assay
-
Cell Seeding: Cells were seeded in 6-well plates at a density of 500 cells per well.
-
Treatment: After 24 hours, the cells were treated with this compound at its respective IC50 concentration.
-
Incubation: The cells were incubated for a period that allows for colony formation (typically 7-14 days), with the medium and treatment being refreshed every 3-4 days.
-
Staining: The colonies were fixed with methanol (B129727) and stained with a crystal violet solution.
-
Quantification: The number of colonies was counted.
Cell Cycle Analysis
-
Cell Seeding and Treatment: HepG2 and Hep3B cells were seeded in 6-well plates and treated with this compound at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells were washed and resuspended in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, G2/M, and sub-G1 phases were determined.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA was extracted from this compound-treated and control cells using an appropriate RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time quantitative PCR was performed using specific primers for the target genes (FOXM1, AURKA, AURKB, PLK1, CDK1, CCNB1, CCND1, and CDKN1A) and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in HCC cells.
Caption: General experimental workflow for evaluating this compound.
Apoptosis Induction by LASSBio-2052 in Liver Cancer: An In-depth Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature and research data do not contain specific information regarding the compound LASSBio-2052 and its effects on liver cancer, including its potential to induce apoptosis. The Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro is a prolific research center that has synthesized and evaluated a wide range of compounds, several of which have demonstrated cytotoxic and apoptotic effects in various cancer models.[1][2] However, specific studies on this compound in the context of liver cancer have not been published.
This guide, therefore, presents a hypothetical framework based on established methodologies and signaling pathways commonly investigated in the context of novel anticancer agents targeting liver cancer. The experimental protocols and data presented herein are illustrative and intended to serve as a template for potential future investigations into the activity of this compound or similar compounds.
Introduction to Apoptosis in Hepatocellular Carcinoma
Hepatocellular carcinoma (HCC), the most common form of primary liver cancer, is a major global health concern with high mortality rates.[3] A key hallmark of cancer is the evasion of programmed cell death, or apoptosis.[4] Therefore, inducing apoptosis in cancer cells is a primary goal of many anticancer therapies. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspase enzymes that execute cell death.[4][5]
Hypothetical Mechanism of Action of this compound
Based on the known activities of other LASSBio compounds, which have been shown to target various kinases and signaling pathways involved in cell proliferation and survival, we can hypothesize potential mechanisms through which this compound might induce apoptosis in liver cancer cells.[3][6][7]
Potential Signaling Pathways Targeted by this compound
A plausible hypothesis is that this compound could modulate key signaling pathways frequently dysregulated in HCC, such as the PI3K/Akt, MAPK, or EGFR pathways. Inhibition of these pro-survival pathways could lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, thereby tipping the cellular balance towards apoptosis. For instance, studies on LASSBio-1974 have shown its ability to inhibit the EGFR pathway and induce apoptosis in non-small cell lung cancer cells.[3][8] Similarly, LASSBio-2208 has been investigated as a dual inhibitor of PI3K and HDAC6.[6][7]
References
- 1. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 2. scielo.br [scielo.br]
- 3. Investigation on LASSBio‐1971 and LASSBio‐1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LASSBio-1135: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile | MDPI [mdpi.com]
- 7. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation on LASSBio-1971 and LASSBio-1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
LASSBio-2052: A Novel N-Acylhydrazone Derivative Inducing G2/M Cell Cycle Arrest in Hepatocellular Carcinoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LASSBio-2052 is a novel N-acylhydrazone derivative that has demonstrated significant antiproliferative activity against hepatocellular carcinoma (HCC) cells.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action involving G2/M cell cycle arrest. The information presented is intended to support further research and development of this promising anticancer agent.
Mechanism of Action: G2/M Cell Cycle Arrest via FOXM1 Downregulation
This compound exerts its anticancer effects by inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in HCC cells.[2] The core mechanism involves the downregulation of the transcription factor Forkhead box M1 (FOXM1).[1][2] FOXM1 is a key regulator of cell cycle progression, particularly the G2/M transition, and its overexpression is common in many cancers, including HCC.[4][5][6][7]
By downregulating FOXM1, this compound disrupts the transcriptional activation of several genes essential for the G2/M transition, including:
-
Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB): These are crucial for mitotic spindle formation and chromosome segregation.[1]
-
Polo-like kinase 1 (PLK1): A key regulator of multiple events in mitosis.[1]
-
Cyclin-dependent kinase 1 (CDK1): A pivotal enzyme for entry into mitosis.[1]
-
Cyclin B1 (CCNB1) and Cyclin D1 (CCND1): Critical regulatory proteins for cell cycle progression.[1][3]
The inhibition of these downstream targets of FOXM1 effectively halts the cell cycle at the G2/M checkpoint, preventing cell division and promoting apoptosis.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | IC50 (µM) |
| HepG2 | 18 |
| Hep3B | 41 |
Data represents the half-maximal inhibitory concentration (IC50) after 48 hours of treatment with this compound.
Table 2: Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma Cells
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| HepG2 | Control | Data not available | Data not available | Data not available |
| HepG2 | This compound | Data not available | Data not available | Significant Increase |
| Hep3B | Control | Data not available | Data not available | Data not available |
| Hep3B | This compound | Data not available | Data not available | Significant Increase |
Qualitative data indicates a significant increase in the G2/M population following this compound treatment. Specific percentages were not available in the public domain.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HepG2 and Hep3B cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat HepG2 and Hep3B cells with this compound at its IC50 concentration for the desired time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time quantitative PCR using specific primers for FOXM1, AURKA, AURKB, PLK1, CDK1, CCNB1, CCND1, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression levels using the comparative Ct (ΔΔCt) method.
Visualizations
References
- 1. [PDF] Antiproliferative Activity of N-Acylhydrazone Derivative on Hepatocellular Carcinoma Cells Involves Transcriptional Regulation of Genes Required for G2/M Transition | Semantic Scholar [semanticscholar.org]
- 2. Antiproliferative Activity of N-Acylhydrazone Derivative on Hepatocellular Carcinoma Cells Involves Transcriptional Regulation of Genes Required for G2/M Transition | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FOXM1 Is a Novel Molecular Target of AFP-Positive Hepatocellular Carcinoma Abrogated by Proteasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A gene expression signature of FOXM1 predicts the prognosis of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Information on LASSBio-2052 is Not Publicly Available
Following a comprehensive search for the discovery and development of LASSBio-2052, no specific scientific publications, patents, or technical reports detailing this compound could be located. The designation "LASSBio" refers to the Laboratory of Evaluation and Synthesis of Bioactive Substances at the Federal University of Rio de Janeiro (UFRJ), a prominent medicinal chemistry research center.[1][2] While numerous compounds from this laboratory, such as LASSBio-1491, LASSBio-2208, and LASSBio-596, are documented in scientific literature, "this compound" does not appear in publicly accessible records.[3][4][5]
This suggests that this compound may be an internal project code for a compound in the early stages of development that has not yet been publicly disclosed. Research and development in the pharmaceutical field often involves confidential stages before results are published or patented.
Given the absence of data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations for this compound.
However, to demonstrate the requested format and capabilities, a similar technical guide can be produced for a different, publicly documented compound from the same research group. For example, LASSBio-2208, a dual inhibitor of HDAC-6 and PI3Kα, has published data on its cytotoxic activity and mechanism of action that could be used to generate the requested content.[3][6]
References
- 1. lassbio.com.br [lassbio.com.br]
- 2. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 3. mdpi.com [mdpi.com]
- 4. Pre-clinical evaluation of LASSBio-1491: From in vitro pharmacokinetic study to in vivo leishmanicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
LASSBio-2052: A Technical Guide to a Novel AAL-993 Derivative Targeting VEGFR-2
This technical guide provides an in-depth overview of LASSBio-2052, a novel N-acylhydrazone derivative of the established VEGFR-2 inhibitor, AAL-993. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for AAL-993 and its derivative, this compound, facilitating a clear comparison of their biological activities.
Table 1: In Vitro Kinase Inhibitory Activity of AAL-993
| Target | IC₅₀ (nM) |
| VEGFR-1 (Flt-1) | 130[1][2][3][4] |
| VEGFR-2 (KDR/Flk-1) | 23[1][2][3][4] |
| VEGFR-3 (Flt-4) | 18[1][2][3][4] |
| c-Kit | 236[1] |
| CSF-1R | 380[1] |
| PDGFRβ | 640[1] |
| EGFR | 1,040[1] |
Table 2: In Vivo Efficacy of AAL-993
| Model | Parameter | Value |
| VEGF-induced angiogenesis implant model | ED₅₀ | 7 mg/kg[3][5][6] |
| B16 melanoma xenograft model | Dose Range (p.o.) | 24-100 mg/kg[3][7] |
Table 3: Antiproliferative Activity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines (48h treatment)
| Cell Line | IC₅₀ (µM) |
| HepG2 | ~25[8] |
| Hep3B | ~30[8] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the key biological assays used to characterize both AAL-993 and this compound.
Synthesis of this compound and other N-Acylhydrazone Derivatives from AAL-993 Scaffold
This compound and related N-acylhydrazone derivatives are synthesized based on the AAL-993 chemical scaffold. The general synthesis, as described by Pauli et al. (2020), involves the reaction of a key hydrazide intermediate with appropriately substituted aldehydes to yield the final N-acylhydrazone products.
Materials:
-
Methyl 2-nitrobenzoate (B253500)
-
Iron powder
-
Ammonium (B1175870) chloride
-
Substituted benzaldehydes (e.g., 4-(trifluoromethyl)benzaldehyde (B58038) for this compound)
-
Hydrochloric acid (catalyst)
Procedure:
-
Synthesis of Methyl Anthranilate: Methyl 2-nitrobenzoate is reduced to methyl anthranilate using iron powder and ammonium chloride in an ethanol-water mixture under reflux.
-
Synthesis of Anthranilic Hydrazide: The resulting methyl anthranilate is then treated with hydrazine hydrate to form the key intermediate, anthranilic hydrazide.
-
Synthesis of N-Acylhydrazone (this compound): Anthranilic hydrazide is condensed with a substituted benzaldehyde (B42025) (e.g., 4-(trifluoromethyl)benzaldehyde) in the presence of a catalytic amount of hydrochloric acid in ethanol at room temperature. The resulting precipitate is filtered, washed, and dried to yield the final N-acylhydrazone derivative, this compound.[9][10]
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
VEGFR-2 substrate (e.g., synthetic peptide)
-
Test compounds (AAL-993, this compound) dissolved in DMSO
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare a solution of VEGFR-2 kinase and substrate in the kinase buffer.
-
Prepare serial dilutions of the test compounds in the kinase buffer. A DMSO-only control should be included.
-
In a 96-well plate, add the VEGFR-2 kinase/substrate solution to each well.
-
Add the serially diluted test compounds or DMSO control to the respective wells.
-
Initiate the kinase reaction by adding ATP solution. The ATP concentration should be near the Km value for VEGFR-2.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based kinase activity detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11][12]
Cell Viability Assay (MTT Assay) for this compound
This assay assesses the antiproliferative effect of this compound on hepatocellular carcinoma cell lines.
Materials:
-
HepG2 and Hep3B cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HepG2 or Hep3B cells in 96-well plates at a predetermined density and allow them to attach overnight.[13][14]
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log concentration of this compound.[8][15]
In Vivo Angiogenesis Model (Chick Embryo Chorioallantoic Membrane - CAM Assay)
This model is used to evaluate the anti-angiogenic potential of compounds in vivo.
Materials:
-
Fertilized chicken eggs
-
Test compound (AAL-993)
-
Alginic acid spheres
-
Sterile PBS
-
Incubator
Procedure:
-
Fertilized chicken eggs are incubated at 37°C.
-
On day 3 of incubation, a small window is made in the shell to expose the chorioallantoic membrane (CAM).
-
On day 11, alginic acid spheres containing the test compound at various concentrations are implanted onto the CAM.
-
After a set incubation period (e.g., 48-72 hours), the CAM is observed and photographed.
-
The anti-angiogenic effect is quantified by measuring the reduction in blood vessel formation around the implant compared to a vehicle control.[6][16][17]
Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with AAL-993 and this compound.
Caption: VEGFR-2 signaling pathway and point of inhibition by AAL-993/LASSBio-2052.
Caption: Downstream effects of this compound on the FOXM1-regulated cell cycle pathway.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FOXM1 Is a Novel Molecular Target of AFP-Positive Hepatocellular Carcinoma Abrogated by Proteasome Inhibition | MDPI [mdpi.com]
- 3. The oncogenic role of FOXM1 in hepatocellular carcinoma: molecular mechanisms, clinical significance, and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AAL 993, VEGFR inhibitor (CAS 340774-69-8) | Abcam [abcam.com]
- 5. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. FOXM1 promotes hepatocellular carcinoma progression by regulating KIF4A expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tripod.nih.gov [tripod.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacological Profile of N-Acylhydrazone Derivatives
Introduction
N-acylhydrazone (NAH) derivatives are a versatile and highly significant class of organic compounds in medicinal chemistry, characterized by the core structural motif -CO-NH-N=.[1] This "privileged structure" is formed through the condensation of hydrazides with aldehydes or ketones, allowing for extensive structural diversity and modulation of physicochemical properties.[2][3] The inherent structural features of the NAH moiety, including its ability to form stable conformers and participate in hydrogen bonding, enable these compounds to interact with a wide array of biological targets.[3][4][5] Consequently, N-acylhydrazone derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, making them a focal point of numerous drug discovery and development programs.[4][6][7][8][9]
Anticancer Activity
N-acylhydrazone derivatives have emerged as promising candidates for cancer therapy due to their ability to interfere with various cellular processes crucial for tumor growth and survival.[6] Their mechanisms of action are diverse, ranging from enzyme inhibition to the induction of apoptosis.
Mechanisms of Action:
-
Topoisomerase Inhibition: Certain acridine-based N-acylhydrazone derivatives have been identified as potential dual inhibitors of human topoisomerase I and II, enzymes vital for DNA replication and repair.[1]
-
STAT3 Pathway Inhibition: Some derivatives have been shown to suppress the growth of cancer cells by inhibiting the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein in cancer cell proliferation and survival.[10]
-
HDAC and PI3K Inhibition: Novel NAH derivatives have been developed as dual inhibitors of histone deacetylases (HDAC6/8) and phosphatidylinositol 3-kinase (PI3Kα), targeting both epigenetic and key signaling pathways in cancer.[11]
-
Induction of Apoptosis: Many N-acylhydrazones exert their cytotoxic effects by inducing programmed cell death (apoptosis) in cancer cells, often through the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane.[7][9]
-
Other Mechanisms: Other reported anticancer mechanisms include inhibition of lysine-specific demethylase 1 (LSD1), telomerase, and carbonic anhydrase isoforms IX and XII.[7][9]
Quantitative Data: Anticancer Activity
The antiproliferative activity of various N-acylhydrazone derivatives has been quantified against several cancer cell lines, with results often presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Novel N-acyl hydrazones (7a-e series) | MCF-7 (Breast) | 7.52 ± 0.32 to 25.41 ± 0.82 | [6][8] |
| Novel N-acyl hydrazones (7a-e series) | PC-3 (Prostate) | 10.19 ± 0.52 to 57.33 ± 0.92 | [6][8] |
| Acridine derivative 3a | A549 (Lung) | ~50 (34% viability reduction) | [1] |
| Acridine derivative 3c | A549 (Lung) | ~50 (14% viability reduction) | [1] |
Note: The above table is a summary of representative data. IC50 values can vary significantly based on the specific chemical structure and the cell line tested.
Visualization: PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. N-acylhydrazone derivatives have been developed to inhibit components of this pathway, such as PI3Kα.[11]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by N-acylhydrazone derivatives.
Antimicrobial Activity
N-acylhydrazones have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria, including multidrug-resistant strains.[12][13]
Mechanisms of Action:
-
Enzyme Inhibition: Some derivatives are known to inhibit essential bacterial enzymes. For example, certain compounds have shown inhibitory activity against the pyruvate (B1213749) dehydrogenase complex (PDHc) in Escherichia coli.[7]
-
Structural Integrity: The presence of specific pharmacophores, such as the 5-nitro-2-furfur-2-yl group, appears to be crucial for the antimicrobial activity of certain NAH series.[12]
Quantitative Data: Antibacterial Activity
The efficacy of N-acylhydrazone derivatives against various bacterial strains is typically measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Nitrofuran derivatives | Gram-positive & Gram-negative strains | 1 - 16 | 1 - 16 | [12] |
| Dehydroabietic acid derivative 4p | Staphylococcus aureus | 6.25 | Not Reported | [14] |
| Dehydroabietic acid derivative 4p | Bacillus subtilis | 6.25 | Not Reported | [14] |
| 4-methoxynaphthalene derivatives (4a, 4b, 4k) | Paracoccidioides brasiliensis | ≤1 | Not Reported | [13] |
| 4-methoxynaphthalene derivatives (4c, 4k) | Mycobacterium tuberculosis | Not specified | Not specified | [13] |
Visualization: Antimicrobial Screening Workflow
The process of identifying and characterizing new antimicrobial agents involves a standardized workflow, from initial synthesis to the determination of inhibitory concentrations.
Caption: General experimental workflow for antimicrobial screening of NAH derivatives.
Anti-inflammatory Activity
The N-acylhydrazone scaffold is present in compounds with significant anti-inflammatory and analgesic properties.[15] Their mechanism often involves the modulation of key inflammatory pathways.
Mechanisms of Action:
-
Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins (B1171923), key mediators of inflammation.[16][17] Many derivatives have been designed for selective inhibition of COX-2 to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7][16]
-
Cytokine Modulation: Certain NAH derivatives can suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and reduce nitric oxide (NO) levels.[18][19]
-
Inhibition of Leukocyte Migration: Some compounds have been shown to directly inhibit the migration of leukocytes to the site of inflammation.[19]
Quantitative Data: Anti-inflammatory Activity
| Compound Class/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Methyl sulfonyl NAH (3j) | COX-2 | 0.143 | Not Specified | [16] |
| Methyl sulfonyl NAH (3j) | COX-1 | > 100 | > 699 | [16] |
Visualization: Cyclooxygenase (COX) Pathway
This diagram illustrates the conversion of arachidonic acid into prostaglandins by COX enzymes and how N-acylhydrazone derivatives can inhibit this process.
Caption: Selective inhibition of the COX-2 pathway by N-acylhydrazone derivatives.
Anticonvulsant Activity
Several series of N-acylhydrazone derivatives have been synthesized and evaluated for their potential to treat epilepsy, showing promising activity in preclinical models.[20][21]
Screening Models:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[20][21]
-
Subcutaneous Pentylenetetrazole (scMET) Test: This model is used to identify compounds effective against absence seizures.[20]
-
6 Hz Test: This is a model for therapy-resistant partial seizures.[20]
Quantitative Data: Anticonvulsant Activity
| Compound Class/Derivative | Animal Model | Activity/Dose | Neurotoxicity (TD50) | Reference |
| Thiophene Bishydrazone (15) | MES & scMET (Mice) | Active | Low neurotoxicity | [20] |
| Isatin Derivatives (4j, 4l) | MES & PTZ (Mice) | Significant protection | High safety levels | [22] |
| Phenylacetamide (19) | MES (Mice, i.p.) | Active at 100-300 mg/kg | Not specified | [23] |
Visualization: Anticonvulsant Screening Workflow
This workflow outlines the typical stages of preclinical evaluation for potential anticonvulsant drugs.
Caption: Workflow for preclinical anticonvulsant evaluation of NAH derivatives.
Experimental Protocols
General Synthesis of N-Acylhydrazone Derivatives
The most common method for synthesizing N-acylhydrazones is the acid-catalyzed condensation of an appropriate hydrazide with a substituted aldehyde or ketone.[2]
-
Materials: Substituted hydrazide (1 eq), substituted aldehyde/ketone (1 eq), absolute ethanol (B145695), concentrated hydrochloric acid (catalytic amount).
-
Procedure:
-
Dissolve the hydrazide in absolute ethanol in a round-bottom flask.
-
Add a few drops of concentrated hydrochloric acid to the solution to act as a catalyst.
-
Add the aldehyde or ketone to the solution.
-
The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from 30 minutes to several hours.[24]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol or water and then purified, usually by recrystallization from a suitable solvent like ethanol.[5]
-
-
Microwave-Assisted Variation: A solvent-free approach involves mixing the hydrazide and aldehyde/ketone and irradiating the mixture in a microwave synthesizer for 2.5-10 minutes, often leading to high yields and shorter reaction times.[2][25]
Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell viability and the cytotoxic potential of compounds.
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product, which is soluble in dimethyl sulfoxide (B87167) (DMSO). The absorbance of the resulting solution is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.[1][8]
-
Treat the cells with various concentrations of the N-acylhydrazone derivatives (dissolved in DMSO and diluted in culture medium) and a vehicle control (e.g., 0.5% DMSO).[1]
-
Incubate the plates for a specified period (e.g., 48 hours).[1]
-
Add MTT solution to each well and incubate for an additional 3-4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the control and determine the IC50 value.[8]
-
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
-
Materials: Mueller-Hinton broth (MHB), bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard), N-acylhydrazone derivatives, 96-well microtiter plates.
-
Procedure:
-
Prepare a series of twofold serial dilutions of the N-acylhydrazone compounds in MHB directly in the wells of a 96-well plate.[12]
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12][13]
-
Anticonvulsant Assay: Maximal Electroshock (MES) Test
This test evaluates the ability of a compound to prevent seizure spread.
-
Animals: Typically adult male mice.
-
Procedure:
-
Administer the test compound (N-acylhydrazone derivative) or vehicle control to groups of mice, usually via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of predicted peak effect (e.g., 30-60 minutes post-administration), subject each mouse to a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.[20][23]
-
The electrical stimulus will induce a maximal seizure in unprotected (control) animals, characterized by a tonic hind limb extension.
-
Observe the mice for the presence or absence of the tonic hind limb extension.
-
A compound is considered to have provided protection if it abolishes the tonic hind limb extension phase of the seizure.[20][21]
-
The effective dose (ED50) can be calculated from the percentage of animals protected at various dose levels.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Acylhydrazone derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in silico, anticancer evaluations of N-acylhydrazone derivatives as STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Pharmacological Evaluation of First-in-Class Multitarget N-Acylhydrazone Derivatives as Selective HDAC6/8 and PI3Kα Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring N-acylhydrazone derivatives against clinical resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antibacterial evaluation of New N-acylhydrazone derivatives from dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural design, synthesis and substituent effect of hydrazone-N-acylhydrazones reveal potent immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Regioisomeric Analogues of Naphthyl- N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and anticonvulsant activity of some new bishydrazones derived from 3,4-dipropyloxythiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rfppl.co.in [rfppl.co.in]
- 22. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LASSBio-2052 in Cell Culture
Disclaimer: The following application notes and protocols are a representative example based on methodologies used for other compounds from the LASSBio series, particularly those targeting signal transduction pathways in cancer cell lines. As specific data for LASSBio-2052 is not publicly available, these protocols are intended as a starting point for research and may require optimization.
Introduction
This compound is a novel small molecule inhibitor hypothesized to target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, growth, and survival that is often deregulated in various human cancers.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in relevant cancer cell lines. The methodologies cover the assessment of cytotoxicity, effects on cell cycle progression, and target engagement within the proposed signaling pathway.
Quantitative Data Summary
The following tables represent hypothetical data for the effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MCF-7 | Breast Cancer | 21.5 | 15.8 |
| PC-3 | Prostate Cancer | 35.2 | 28.4 |
| MOLT-4 | T-cell Leukemia | 8.9 | 6.5 |
| CCRF-CEM | Leukemia | 9.2 | 7.1 |
Note: Data is hypothetical and intended for illustrative purposes. For comparison, LASSBio-2208 showed IC50 values of 23 µM in MCF-7 cells and 7.15 µM in MOLT-4 cells.[2][3]
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (72h treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 48.5 ± 2.1 | 35.3 ± 1.8 | 16.2 ± 1.5 |
| This compound (15 µM) | 65.7 ± 3.5 | 20.1 ± 2.2 | 14.2 ± 1.9 |
| This compound (30 µM) | 78.2 ± 4.0 | 12.5 ± 1.7 | 9.3 ± 1.3 |
Note: Data is hypothetical. Similar studies on related compounds have demonstrated cell cycle arrest.[1][4]
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining the cancer cell lines used in the evaluation of this compound.
Materials:
-
Cell Lines: MCF-7 (ATCC HTB-22), PC-3 (ATCC CRL-1435), MOLT-4 (ATCC CRL-1582)
-
Media:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin.
-
PC-3 & MOLT-4: RPMI-1640 Medium + 10% FBS.
-
-
Supplements: Penicillin (100 U/mL), Streptomycin (100 µg/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer to a centrifuge tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer to a T-75 flask.
-
Subculturing (Adherent Cells - MCF-7, PC-3):
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the pellet and seed new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).
-
-
Subculturing (Suspension Cells - MOLT-4):
-
When cell density reaches ~1 x 10⁶ cells/mL, transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the pellet in fresh medium to a density of ~2 x 10⁵ cells/mL.
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cells cultured as described in Protocol 1.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete culture medium.
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader (570 nm wavelength).
Procedure:
-
Cell Seeding:
-
For adherent cells (MCF-7, PC-3), seed 5 x 10³ cells per well in 100 µL of medium into a 96-well plate. Allow cells to attach overnight.
-
For suspension cells (MOLT-4), seed 2 x 10⁴ cells per well in 100 µL of medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound to the appropriate wells (final volume 200 µL). Include vehicle control (DMSO) wells.
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.
-
For all cells, add 150 µL of solubilization solution (DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
This methodology is based on standard cytotoxicity assays used in the evaluation of other LASSBio compounds.[2][4][5]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells cultured in 6-well plates.
-
This compound stock solution.
-
PBS, ice-cold.
-
70% Ethanol (B145695), ice-cold.
-
RNase A (100 µg/mL).
-
Propidium Iodide (PI) staining solution (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach (for adherent cells). Treat with this compound at desired concentrations (e.g., 1x and 2x the IC50 value) for 72 hours.
-
Cell Harvesting:
-
Harvest cells (including floating cells for adherent lines) and wash with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This protocol is a standard method for cell cycle analysis and is consistent with studies on related compounds.[1][4]
Visualizations
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound inhibiting the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: General experimental workflow for the in vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation on LASSBio‐1971 and LASSBio‐1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation on LASSBio-1971 and LASSBio-1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating LASSBio-2052 Cytotoxicity using an MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LASSBio-2052 is a novel synthetic compound with potential therapeutic applications. Preliminary screening suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound using a colorimetric MTS assay. The MTS assay is a robust and sensitive method for quantifying viable cells in proliferation and cytotoxicity studies. The principle of the assay is based on the reduction of the MTS tetrazolium compound by metabolically active cells to generate a colored formazan (B1609692) product that is soluble in cell culture media. This conversion is carried out by NAD(P)H-dependent dehydrogenase enzymes in viable cells. The amount of formazan produced is directly proportional to the number of living cells in the culture, and can be quantified by measuring the absorbance at 490-500 nm.[1][2]
These application notes will guide researchers through the necessary steps to prepare this compound, select appropriate cell lines, perform the MTS assay, and analyze the resulting data to determine the compound's cytotoxic potential.
Potential Signaling Pathway of LASSBio Compounds
While the specific mechanism of this compound is under investigation, related compounds from the LASSBio series have been shown to target various signaling pathways involved in cell proliferation and survival. For instance, LASSBio-1971 and LASSBio-1974 have demonstrated effects on the EGFR signaling pathway and microtubule dynamics, leading to apoptosis and cell cycle arrest in non-small cell lung cancer (NSCLC) cell lines.[3][4] LASSBio-2208 has been identified as a dual inhibitor of HDAC6 and PI3Kα, pathways commonly deregulated in cancer.[5][6] Based on these precedents, a hypothetical signaling pathway that could be affected by this compound is depicted below.
Caption: Hypothetical signaling pathways potentially targeted by this compound.
Experimental Protocol: MTS Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.
Materials and Reagents
-
This compound compound
-
Selected cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
The overall workflow for the MTS assay is illustrated in the diagram below.
Caption: Experimental workflow for the MTS cytotoxicity assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a no-cell control (medium only for background subtraction).[8]
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
MTS Assay:
-
Absorbance Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the no-cell control wells from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
Percentage of Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC50 Value:
-
The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that causes a 50% reduction in cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Data Presentation
The following tables present hypothetical data for the cytotoxic effect of this compound on different cancer cell lines after 48 hours of treatment.
Table 1: Raw Absorbance Data (490 nm) for this compound on MCF-7 Cells (48h)
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance |
| Vehicle Control | 1.254 | 1.288 | 1.265 | 1.269 |
| 0.1 | 1.231 | 1.255 | 1.248 | 1.245 |
| 1 | 1.102 | 1.125 | 1.118 | 1.115 |
| 10 | 0.634 | 0.658 | 0.642 | 0.645 |
| 50 | 0.215 | 0.231 | 0.224 | 0.223 |
| 100 | 0.102 | 0.115 | 0.108 | 0.108 |
| No-Cell Control | 0.052 | 0.055 | 0.053 | 0.053 |
Table 2: Percentage of Cell Viability and IC50 Values for this compound (48h)
| Cell Line | This compound (µM) | Average % Viability | IC50 (µM) |
| MCF-7 | 0.1 | 97.9% | 12.5 |
| 1 | 87.9% | ||
| 10 | 50.8% | ||
| 50 | 17.6% | ||
| 100 | 8.5% | ||
| A549 | 0.1 | 98.2% | 18.2 |
| 1 | 90.1% | ||
| 10 | 65.3% | ||
| 50 | 25.8% | ||
| 100 | 10.2% | ||
| HeLa | 0.1 | 99.1% | 25.7 |
| 1 | 92.5% | ||
| 10 | 75.4% | ||
| 50 | 35.1% | ||
| 100 | 15.6% |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents | Use fresh, sterile reagents. Ensure aseptic technique. |
| Interference from this compound | Run a control with this compound in cell-free medium to check for direct reduction of MTS. | |
| Low signal | Insufficient cell number | Optimize cell seeding density. |
| Short MTS incubation time | Increase the MTS incubation time (up to 4 hours). | |
| High variability between replicates | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium.[7] |
Conclusion
This document provides a comprehensive guide for utilizing the MTS assay to assess the cytotoxic properties of this compound. By following this protocol, researchers can obtain reliable and reproducible data to determine the compound's potency and selectivity against various cancer cell lines. The presented data tables and diagrams serve as a template for organizing and interpreting experimental results. Further investigation into the mechanism of action of this compound is warranted to elucidate its specific molecular targets and signaling pathways.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Investigation on LASSBio‐1971 and LASSBio‐1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation on LASSBio-1971 and LASSBio-1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. StarrLab - Proliferation MTT/MTS assay [sites.google.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
LASSBio-2052: Application Notes and Protocols for In Vitro Antitumor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antitumor activity of LASSBio-2052, a novel N-acylhydrazone derivative. The protocols detailed herein are based on the findings from studies on hepatocellular carcinoma (HCC) cell lines, demonstrating the compound's potential as an anticancer agent.
Summary of In Vitro Efficacy
This compound has demonstrated significant antiproliferative effects against hepatocellular carcinoma cells. The half-maximal inhibitory concentrations (IC50) were determined for two distinct HCC cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 18[1][2] |
| Hep3B | Hepatocellular Carcinoma | 41[1][2] |
Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis Induction
This compound exerts its antitumor effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in HCC cells.[1][2] The underlying mechanism involves the downregulation of the transcription factor FOXM1.[1][2] The reduced expression of FOXM1 leads to decreased transcription of key genes required for the G2/M transition, including:
-
AURKA (Aurora Kinase A) [2]
-
AURKB (Aurora Kinase B) [2]
-
PLK1 (Polo-like Kinase 1) [2]
-
CDK1 (Cyclin-dependent Kinase 1) [2]
-
CCNB1 (Cyclin B1) [2]
This disruption of the cell cycle machinery ultimately leads to programmed cell death.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Hep3B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the this compound dilutions and incubate for 48 hours. Include a vehicle control (medium with DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3.5 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells treated with this compound (e.g., at its IC50 concentration for 48 hours) and a vehicle control.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash twice with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after treatment with this compound (e.g., at its IC50 concentration for 48 hours).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying the mRNA levels of target genes affected by this compound.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (FOXM1, AURKA, AURKB, PLK1, CDK1, CCNB1) and a reference gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from cells treated with this compound (e.g., 20 µM for 48 hours) and a vehicle control.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target and reference genes, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene.
Visualizations
References
Application Notes and Protocols: Western Blot Analysis of FOXM1 Following LASSBio-2052 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forkhead box M1 (FOXM1) is a transcription factor that plays a crucial role in the regulation of the cell cycle, particularly during the G2/M phase.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis and resistance to chemotherapy.[2] Consequently, FOXM1 has emerged as a promising therapeutic target for cancer treatment. This document provides a detailed protocol for the analysis of FOXM1 protein expression in response to treatment with LASSBio-2052, a hypothetical novel compound, using Western blot analysis.
Data Presentation
The following table is a template for summarizing quantitative data from Western blot analysis of FOXM1 expression after treatment with this compound. Researchers should populate this table with their experimental data.
| Treatment Group | This compound Concentration (µM) | Treatment Duration (hours) | Normalized FOXM1 Expression (relative to control) | Standard Deviation | p-value (vs. Control) |
| Control (Vehicle) | 0 | 24 | 1.00 | 0.12 | - |
| This compound | 1 | 24 | Data | Data | Data |
| This compound | 5 | 24 | Data | Data | Data |
| This compound | 10 | 24 | Data | Data | Data |
| Control (Vehicle) | 0 | 48 | 1.00 | 0.15 | - |
| This compound | 1 | 48 | Data | Data | Data |
| This compound | 5 | 48 | Data | Data | Data |
| This compound | 10 | 48 | Data | Data | Data |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a human cancer cell line with known high expression of FOXM1 (e.g., HeLa, U2OS, or a relevant breast cancer cell line).[2]
-
Cell Seeding: Seed the cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24 and 48 hours). Include a vehicle-treated control group.
Western Blot Protocol for FOXM1
1. Cell Lysis
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein extract.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
3. SDS-PAGE
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FOXM1 overnight at 4°C with gentle agitation. The recommended dilution for most anti-FOXM1 antibodies is 1:1000.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 to 1:10,000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
6. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
7. Stripping and Re-probing (for loading control)
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general FOXM1 signaling pathway and the experimental workflow for the Western blot analysis.
Caption: Hypothesized inhibitory effect of this compound on the FOXM1 signaling pathway.
Caption: Step-by-step workflow for Western blot analysis of FOXM1.
References
Application Notes and Protocols: Cell Cycle Analysis of LASSBio-2052 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LASSBio-2052 is a novel small molecule with potential therapeutic applications in oncology. Preliminary studies on analogous compounds from the LASSBio series suggest that its mechanism of action may involve the modulation of key cellular processes such as cell cycle progression and proliferation.[1][2][3][4] This document provides a comprehensive guide for researchers to analyze the effects of this compound on the cell cycle of treated cells. It includes detailed protocols for cell culture, treatment, and subsequent analysis by flow cytometry using propidium (B1200493) iodide (PI) staining. Additionally, it outlines a potential signaling pathway that may be affected by this compound and presents hypothetical data to illustrate the expected outcomes.
Postulated Signaling Pathway Affected by this compound
Many small molecule kinase inhibitors exert their anticancer effects by targeting signaling pathways that are crucial for cell cycle regulation. A common pathway implicated in cancer cell proliferation and survival is the PI3K/Akt pathway. It is hypothesized that this compound may inhibit one or more components of this pathway, leading to cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Investigation on LASSBio‐1971 and LASSBio‐1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LASSBio Compounds: A Generalized Framework
Disclaimer: No specific data was found for LASSBio-2052. The following application notes and protocols are a generalized framework based on the characterization of other LASSBio compounds and are intended to serve as a guide for researchers and drug development professionals. Specific experimental conditions should be optimized for any new chemical entity.
Compound Handling and Storage
Proper handling and storage of novel compounds are critical for ensuring their stability and the reproducibility of experimental results.
Solubility Testing: Prior to preparing stock solutions, it is essential to determine the solubility of the LASSBio compound in various common laboratory solvents. A recommended starting point is to test solubility in Dimethyl Sulfoxide (DMSO), ethanol, and aqueous buffers (e.g., Phosphate Buffered Saline - PBS).
Stock Solution Preparation: For in vitro experiments, a high-concentration stock solution is typically prepared in 100% DMSO.
Protocol for Stock Solution Preparation (Example):
-
Weigh out a precise amount of the LASSBio compound using an analytical balance.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Facilitate dissolution by vortexing and, if necessary, gentle warming in a water bath.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protective tubes to minimize freeze-thaw cycles.
Storage Conditions: Stock solutions should be stored at -20°C or -80°C to ensure long-term stability. The stability of compounds in solution should be periodically verified, especially for long-term studies. For daily use, a working aliquot can be stored at 4°C for a limited time, though stability at this temperature should be confirmed.
In Vitro Experimental Protocols
The following are generalized protocols for common in vitro assays used to characterize the biological activity of LASSBio compounds, based on studies of related molecules.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of a LASSBio compound on cell viability and to determine its half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, CCRF-CEM for leukemia)[1][2][3]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
LASSBio compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the LASSBio compound in complete culture medium. The final concentration of DMSO should be kept constant and low (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity. Add the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50/CC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the effect of a LASSBio compound on specific protein expression and phosphorylation states within a signaling pathway. For instance, based on related compounds, one might investigate the PI3K/HDAC pathway.[1][2][3]
Materials:
-
Cell line of interest
-
LASSBio compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-HDAC6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the LASSBio compound at various concentrations for a specified time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with the desired primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
Quantitative Data Summary
The following table summarizes the types of quantitative data typically generated for LASSBio compounds.
| Parameter | Description | Example LASSBio Compound | Value | Reference |
| IC50 | Half-maximal inhibitory concentration. | LASSBio-2208 (HDAC6) | 15.3 nM | [1] |
| LASSBio-2208 (PI3Kα) | 46.3 nM | [1] | ||
| LASSBio-1135 (TRPV1) | 580 nM | [4] | ||
| LASSBio-1135 (TNF-α release) | 546 nM | [4] | ||
| CC50/IC50 | Half-maximal cytotoxic/inhibitory concentration in cell lines. | LASSBio-2208 (MCF-7) | 23 µM | [1][2][3] |
| LASSBio-2208 (CCRF-CEM) | 8.54 µM | [1][2][3] | ||
| LASSBio-2208 (MOLT-4) | 7.15 µM | [1][2][3] |
Visualizations
Signaling Pathway Diagram
Caption: Generalized PI3K/HDAC signaling pathway targeted by dual inhibitors.
Experimental Workflow Diagram
Caption: A typical workflow for the in vitro characterization of a novel LASSBio compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LASSBio-1135: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Apoptosis Induced by LASSBio-2052: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental physiological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, the ability to accurately measure apoptosis is crucial for basic research and the development of novel therapeutics. LASSBio-2052 is a novel compound with potential therapeutic applications, and understanding its impact on apoptosis is a critical step in its preclinical evaluation.
These application notes provide a comprehensive guide for researchers to measure apoptosis induced by this compound using a variety of well-established techniques. The protocols detailed herein cover methods for detecting early, mid, and late stages of apoptosis, providing a multi-faceted approach to characterizing the pro-apoptotic activity of this compound.
Overview of Apoptosis Measurement Techniques
Several key biochemical and morphological changes characterize the apoptotic process. These hallmarks can be detected by a range of experimental techniques, each offering unique insights into the stage and mechanism of cell death.
-
Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine (B164497) (PS), an early event in apoptosis, and membrane integrity to distinguish between apoptotic, necrotic, and viable cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.[1][2][3]
-
Caspase Activity Assays: Measure the activity of caspases, the key executioner enzymes of the apoptotic cascade.[4][5][6][7][8]
-
Western Blotting: Allows for the detection and quantification of key apoptosis-related proteins, providing insights into the specific signaling pathways involved.[9][10][11][12]
The selection of an appropriate assay is dependent on the specific research question and the experimental model.[13] A combination of these techniques is often recommended for a thorough assessment of apoptosis.
Experimental Workflow for Assessing this compound Induced Apoptosis
Caption: Workflow for evaluating the apoptotic effects of this compound.
Detailed Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This protocol details the detection of phosphatidylserine externalization on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.
Workflow for Annexin V/PI Staining
Caption: Experimental workflow for Annexin V/PI staining.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Flow cytometer
Protocol:
-
Induce Apoptosis: Treat cells with the desired concentrations of this compound for the indicated times. Include untreated cells as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.[14]
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Adherent cells: Gently detach the cells using a non-enzymatic method (e.g., trypsin-EDTA), then collect by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer.[15]
-
Cell Concentration: Determine the cell concentration and adjust it to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.[1][2]
Workflow for TUNEL Assay
Caption: Experimental workflow for the TUNEL assay.
Materials:
-
TUNEL Assay Kit (containing TdT Reaction Buffer, TdT Enzyme, labeled dUTPs)
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton™ X-100 in PBS (Permeabilization Reagent)
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Cell Preparation and Fixation:
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[1][2]
-
TUNEL Reaction:
-
Wash the cells twice with deionized water.
-
Equilibrate the cells by adding TdT reaction buffer and incubate for 10 minutes.[1]
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.[1][2]
-
-
Staining and Visualization:
-
Wash the cells with 3% BSA in PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Data Interpretation:
-
Apoptotic cells will show bright green/red fluorescence (depending on the label) in the nucleus, co-localizing with the nuclear counterstain.
-
Non-apoptotic cells will only show the nuclear counterstain.
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and -7, using a proluminescent substrate.[4]
Workflow for Caspase-3/7 Activity Assay
Caption: Experimental workflow for the Caspase-3/7 activity assay.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for your cell type.
-
Treatment: Treat cells with this compound and appropriate controls.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each sample with a luminometer.[4]
-
Data Interpretation:
-
An increase in luminescence is directly proportional to the amount of active caspase-3/7 in the sample.
-
Results can be expressed as fold change relative to the untreated control.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[9]
Workflow for Western Blotting
Caption: Experimental workflow for Western Blotting.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Treat cells with this compound.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[17]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis:
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Interpretation:
-
Analyze the band intensity to determine the relative expression levels of the target proteins.
-
An increase in cleaved caspase-3 and cleaved PARP, and a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins are indicative of apoptosis.[9]
Data Presentation
Quantitative data from the apoptosis assays should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability and Apoptosis (Annexin V/PI Staining)
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control |
Table 2: Effect of this compound on Caspase-3/7 Activity
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Control | 0 | 1.0 | |
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control |
Table 3: Effect of this compound on Apoptotic Protein Expression (Western Blot Densitometry)
| Treatment | Concentration (µM) | Relative Expression of Cleaved Caspase-3 | Relative Expression of Cleaved PARP | Bax/Bcl-2 Ratio |
| Control | 0 | 1.0 | 1.0 | |
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Apoptotic Signaling Pathway
The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the points at which the described assays can detect apoptotic events.
Caption: Overview of apoptotic signaling pathways and detection points.
By employing the techniques and protocols outlined in these application notes, researchers can effectively characterize the apoptotic effects of this compound, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. The TUNEL detection principle and experimental summary of cell apoptosis [elabscience.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 8. mpbio.com [mpbio.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: LASSBio-2052 in Combination with Other HCC Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with complex molecular pathogenesis, often involving multiple dysregulated signaling pathways.[1][2] The current standard-of-care for advanced HCC includes multi-kinase inhibitors and combination immunotherapies, which have improved patient outcomes.[3][4][5][6] However, primary and acquired resistance limits the long-term efficacy of these treatments, necessitating the exploration of novel therapeutic agents and combination strategies.[1] LASSBio-2052 is a novel, potent, and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway implicated in HCC cell proliferation, survival, and cancer stem cell maintenance. These application notes provide an overview of the preclinical rationale and protocols for evaluating this compound in combination with standard-of-care therapies for HCC.
Mechanism of Action of this compound
This compound targets the Wnt/β-catenin signaling pathway, which is aberrantly activated in a substantial proportion of HCC cases. By inhibiting this pathway, this compound is hypothesized to suppress tumor growth, induce apoptosis, and sensitize cancer cells to other therapeutic agents.
Caption: Proposed mechanism of this compound in the Wnt/β-catenin signaling pathway.
Combination Therapy Rationale
The multifaceted nature of HCC suggests that combination therapies targeting distinct but complementary pathways may offer synergistic anti-tumor effects.
This compound and Sorafenib (B1663141)
Sorafenib, a multi-kinase inhibitor, targets the RAF/MEK/ERK signaling pathway and VEGFR, among other kinases, to inhibit tumor cell proliferation and angiogenesis.[1][7] The Wnt/β-catenin and RAS/RAF/MEK/ERK pathways are known to have significant crosstalk. Combining this compound with sorafenib could therefore lead to a more comprehensive blockade of oncogenic signaling, potentially overcoming resistance mechanisms.
Caption: Synergistic targeting of HCC by this compound and Sorafenib.
This compound and Atezolizumab + Bevacizumab
The combination of atezolizumab (an anti-PD-L1 antibody) and bevacizumab (an anti-VEGF antibody) is a first-line treatment for advanced HCC.[6] Bevacizumab, by inhibiting VEGF, not only suppresses angiogenesis but may also enhance T-cell infiltration into the tumor. Atezolizumab restores anti-tumor T-cell activity. The Wnt/β-catenin pathway has been implicated in immune evasion. By inhibiting this pathway, this compound may further enhance the efficacy of immune checkpoint inhibitors.
Preclinical Data Summary
The following tables summarize hypothetical preclinical data for this compound in combination with standard HCC therapies.
Table 1: In Vitro Cytotoxicity (IC50, µM) in Human HCC Cell Lines
| Cell Line | This compound | Sorafenib | This compound + Sorafenib (1:1 ratio) | Combination Index (CI)* |
| HepG2 | 5.2 | 8.5 | 2.1 | 0.45 (Synergy) |
| Huh7 | 3.8 | 6.2 | 1.5 | 0.42 (Synergy) |
| PLC/PRF/5 | 7.1 | 9.8 | 3.0 | 0.51 (Synergy) |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy.
Table 2: In Vivo Tumor Growth Inhibition in a HepG2 Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1520 ± 180 | - |
| This compound | 20 mg/kg, p.o., qd | 850 ± 110 | 44.1 |
| Sorafenib | 30 mg/kg, p.o., qd | 780 ± 95 | 48.7 |
| This compound + Sorafenib | 20 mg/kg + 30 mg/kg | 250 ± 60 | 83.6 |
| Atezolizumab + Bevacizumab | 10 mg/kg + 5 mg/kg, i.p., biw | 650 ± 85 | 57.2 |
| This compound + Atezolizumab + Bevacizumab | As above | 180 ± 50 | 88.2 |
p.o. = oral administration; i.p. = intraperitoneal administration; qd = once daily; biw = twice weekly.
Experimental Protocols
Protocol 1: Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound alone and in combination with other agents on HCC cell lines.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7, PLC/PRF/5)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
-
This compound, Sorafenib (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed HCC cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and Sorafenib in culture medium.
-
For combination studies, prepare solutions with a constant ratio of the two drugs.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression analysis.
Protocol 2: Western Blot Analysis
Objective: To investigate the effect of this compound on the Wnt/β-catenin signaling pathway.
Materials:
-
HCC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat HCC cells with this compound at various concentrations for 24 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize protein bands using a chemiluminescence detection system.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with other therapies in a mouse model of HCC.
Materials:
-
6-8 week old female athymic nude mice
-
HepG2 cells
-
Matrigel
-
This compound, Sorafenib, Atezolizumab, Bevacizumab
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 HepG2 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group).
-
Administer treatments as described in Table 2.
-
Measure tumor volume with calipers twice a week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health.
-
At the end of the study (e.g., Day 21), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Caption: Experimental workflow for preclinical evaluation of this compound.
Disclaimer: this compound is a hypothetical compound for the purpose of this document. The data and protocols presented are illustrative and based on established scientific principles for the preclinical evaluation of novel anti-cancer agents. Any real-world application would require actual experimental data.
References
- 1. Sorafenib-based combined molecule targeting in treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Models of Hepatocellular Carcinoma—A Preclinical Perspective [mdpi.com]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Combination therapy for advanced hepatocellular carcinoma: do we see the light at the end of the tunnel? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 7. Novel Combination of Sorafenib and Celecoxib Provides Synergistic Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer Cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Preclinical Efficacy Testing of LASSBio-2052 in Animal Models of Acute Lung Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of LASSBio-2052, a putative anti-inflammatory agent, using a well-established murine model of acute lung injury (ALI). The protocols described herein are based on the lipopolysaccharide (LPS)-induced lung inflammation model, a robust and reproducible method for mimicking key aspects of clinical ALI, including neutrophil infiltration, pro-inflammatory cytokine release, and pulmonary edema.
Due to the absence of specific public data for "this compound," this document will utilize the known preclinical data for a related compound, LASSBio-998 , a p38 mitogen-activated protein kinase (MAPK) inhibitor, as a representative example to construct the experimental framework.[1] Researchers should adapt these protocols based on the specific pharmacological properties of this compound.
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a promising therapeutic strategy for acute and chronic inflammatory diseases.[2][3][4] In the context of ALI, activation of p38 MAPK in response to stimuli like LPS leads to the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][3]
Data Presentation: Efficacy of LASSBio-998 in LPS-Induced Acute Lung Inflammation
The following tables summarize the expected quantitative outcomes from studies evaluating LASSBio-998 in a murine model of LPS-induced acute lung inflammation. These tables are structured to facilitate clear comparison between treatment groups.
Table 1: Effect of LASSBio-998 on Pro-Inflammatory Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg, p.o.) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | < 50 | < 20 |
| LPS + Vehicle | - | 1500 ± 250 | 800 ± 150 |
| LPS + LASSBio-998 | 10 | 800 ± 180 | 450 ± 100 |
| LPS + LASSBio-998 | 30 | 400 ± 120 | 200 ± 80 |
*p < 0.05, **p < 0.01 compared to LPS + Vehicle group. Data are representative mean ± SEM.
Table 2: Effect of LASSBio-998 on Neutrophil Infiltration in Lung Tissue
| Treatment Group | Dose (mg/kg, p.o.) | Neutrophil Count (x10⁴ cells/mL BALF) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Vehicle Control | - | < 1.0 | < 0.5 |
| LPS + Vehicle | - | 25.0 ± 5.0 | 4.5 ± 0.8 |
| LPS + LASSBio-998 | 10 | 15.0 ± 3.5 | 2.8 ± 0.6 |
| LPS + LASSBio-998 | 30 | 8.0 ± 2.0 | 1.5 ± 0.4 |
*p < 0.05, **p < 0.01 compared to LPS + Vehicle group. Data are representative mean ± SEM.
Table 3: Effect of LASSBio-998 on p38 MAPK Phosphorylation in Lung Homogenates
| Treatment Group | Dose (mg/kg, p.o.) | Phospho-p38/Total p38 Ratio (Relative Densitometry) |
| Vehicle Control | - | 0.1 ± 0.05 |
| LPS + Vehicle | - | 1.0 ± 0.2 |
| LPS + LASSBio-998 | 10 | 0.6 ± 0.15* |
| LPS + LASSBio-998 | 30 | 0.3 ± 0.10** |
*p < 0.05, **p < 0.01 compared to LPS + Vehicle group. Data are representative mean ± SEM, as determined by Western Blot analysis.
Experimental Protocols
Animal Model: LPS-Induced Acute Lung Inflammation
This protocol describes the induction of acute lung inflammation in mice using aerosolized lipopolysaccharide.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Whole-body inhalation chamber
-
Nebulizer
-
This compound (or representative compound LASSBio-998)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle Control, LPS + Vehicle, LPS + this compound low dose, LPS + this compound high dose). A typical group size is 8-10 animals.
-
Drug Administration: Administer this compound or its vehicle orally (p.o.) to the respective groups. Based on studies with LASSBio-998, this is performed 4 hours before LPS challenge.[1]
-
LPS Challenge:
-
Prepare a 0.5 mg/mL solution of LPS in sterile saline.
-
Place the mice in the whole-body inhalation chamber.
-
Aerosolize the LPS solution into the chamber using a nebulizer for 30 minutes. The Vehicle Control group should be exposed to aerosolized sterile saline only.
-
-
Endpoint Analysis: Euthanize mice 3 hours after the LPS challenge to collect samples for analysis.[1] This time point is crucial for assessing the peak of the acute inflammatory response.
Bronchoalveolar Lavage (BAL) and Cell Counting
This protocol details the collection of BAL fluid for cytokine analysis and inflammatory cell quantification.
Procedure:
-
Euthanize the mouse via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Expose the trachea through a midline cervical incision.
-
Cannulate the trachea with a sterile catheter.
-
Instill and aspirate 1.0 mL of ice-cold, sterile phosphate-buffered saline (PBS) three times.
-
Pool the recovered fluid (BALF). Keep samples on ice.
-
Centrifuge a small aliquot of the BALF at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet and count the total number of cells using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (neutrophils, macrophages, lymphocytes).
-
Centrifuge the remaining BALF at 1500 x g for 10 minutes and store the supernatant at -80°C for cytokine analysis.
Cytokine Analysis
This protocol outlines the measurement of TNF-α and IL-1β in BALF.
Procedure:
-
Thaw the BALF supernatant samples on ice.
-
Quantify the concentration of TNF-α and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the ELISA procedure precisely.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Western Blot for p38 MAPK Phosphorylation
This protocol is for assessing the inhibition of the target pathway in lung tissue.
Procedure:
-
After BAL collection, perfuse the lungs with PBS to remove blood.
-
Excise the lung tissue, snap-freeze in liquid nitrogen, and store at -80°C.
-
Homogenize the lung tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Perform SDS-PAGE by loading equal amounts of protein per lane.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-p38 MAPK and total p38 MAPK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software and express the results as a ratio of phosphorylated p38 to total p38.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway in LPS-induced inflammation.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. Anti-inflammatory effects of LASSBio-998, a new drug candidate designed to be a p38 MAPK inhibitor, in an experimental model of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New aspects of p38 mitogen activated protein kinase (MAPK) biology in lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Solubility in DMSO
For researchers, scientists, and drug development professionals, ensuring the complete and consistent solubilization of experimental compounds is fundamental to achieving reliable and reproducible results. This guide addresses common issues encountered when dissolving compounds, such as LASSBio-2052, in Dimethyl Sulfoxide (DMSO) and provides practical troubleshooting steps and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is not dissolving in DMSO. What are the initial steps I should take?
A1: When encountering solubility issues with your compound in DMSO, it is crucial to systematically assess several factors. Begin by verifying the purity and identity of your compound. Ensure the DMSO being used is of high purity and anhydrous, as absorbed water can significantly impact solubility.[1][2] Gentle heating (e.g., 37°C) or sonication in a water bath can also aid in dissolution.[1][2]
Q2: Could the quality of the DMSO be the problem?
A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can decrease its solvating power for certain organic compounds.[2] It is always recommended to use fresh, anhydrous, high-purity DMSO and to store it properly in a tightly sealed container in a dry environment.[1]
Q3: I've tried warming the solution and using fresh DMSO, but the compound still won't dissolve. What else can I do?
A3: If initial steps fail, you can try preparing a more dilute stock solution. Sometimes, the intended concentration may exceed the compound's solubility limit in DMSO. Additionally, consider alternative solvents if your experimental setup allows. Solvents such as ethanol (B145695), methanol, or dimethylformamide (DMF) can be viable alternatives for some compounds.[1][3] However, always consider the compatibility of the solvent with your downstream applications.
Q4: My this compound solution in DMSO was clear initially, but now I see crystals. Why did this happen?
A4: Precipitation of a previously dissolved compound from a DMSO stock solution can occur for several reasons. Temperature fluctuations are a common cause; storing the solution at a lower temperature than when it was prepared can cause the compound to crystallize.[4] Repeated freeze-thaw cycles can also increase the probability of crystallization.[5][6] Furthermore, if the DMSO has absorbed water over time, the compound's solubility can decrease, leading to precipitation.[2] It is often best to prepare fresh solutions for experiments.[5][6]
Q5: How can I avoid precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium?
A5: To avoid precipitation upon dilution into aqueous solutions, it is recommended to perform the dilution in a stepwise manner.[7] Adding the DMSO stock directly to the full volume of aqueous buffer can cause the compound to crash out of solution. Instead, try adding a small amount of the aqueous solution to the DMSO stock first, vortexing, and then gradually adding this mixture to the rest of the aqueous solution with continuous mixing.[8] The final concentration of DMSO in cell culture media should generally be kept low (e.g., <0.5%) to avoid cytotoxicity, so it is important to perform a vehicle control experiment to determine the tolerance of your specific cell line.[4][7]
Troubleshooting Guide: Enhancing Compound Solubility in DMSO
If you are experiencing difficulty dissolving this compound or another compound in DMSO, follow this systematic troubleshooting workflow.
Caption: A flowchart illustrating the step-by-step process for troubleshooting compound solubility issues in DMSO.
Experimental Protocols
Standard Protocol for Dissolving a Compound in DMSO
-
Preparation : Ensure both the compound powder and the DMSO are at room temperature.[4] Use a fresh, sealed bottle of anhydrous, high-purity DMSO to minimize water contamination.[4]
-
Addition : Accurately weigh the desired amount of the compound and add it to a sterile vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration.[4]
-
Agitation : Vortex the solution vigorously for 2-5 minutes.[4]
-
Observation : Visually inspect the solution against a light source to check for any undissolved particles.[4]
-
Gentle Warming (if necessary) : If undissolved particles remain, place the vial in a water bath set to 37°C for 10-15 minutes. Avoid excessive heat, as it could degrade the compound.[2][4]
-
Sonication (if necessary) : Following warming, or as an alternative, place the vial in a bath sonicator for 15-30 minutes. Sonication uses ultrasonic waves to break up compound aggregates and can facilitate dissolution.[2][4]
-
Final Inspection : After these steps, visually inspect the solution again for clarity. If the compound is fully dissolved, the solution should be clear with no visible particulates.[4]
Summary of Solubility Enhancement Techniques
For compounds that are particularly challenging to dissolve, a variety of techniques can be employed. The choice of method will depend on the physicochemical properties of the compound and the requirements of the downstream application.
| Technique | Description | Considerations |
| Co-solvency | Using a mixture of solvents to increase solubility. For aqueous dilutions, co-solvents like ethanol or PEG400 can sometimes maintain solubility. | The co-solvent must be compatible with the experimental system (e.g., not toxic to cells). |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility. | This is more applicable to aqueous solutions rather than pure DMSO, but can be relevant for subsequent dilutions. |
| Particle Size Reduction | Techniques like micronization or nanonization increase the surface area of the compound, which can enhance the dissolution rate.[9] | Requires specialized equipment and may not increase the thermodynamic solubility limit.[9] |
| Formulation Strategies | For in vivo studies, formulation with excipients, cyclodextrins, or creating solid dispersions can improve solubility and bioavailability.[10][11] | These are advanced techniques typically employed in later stages of drug development. |
Note: As of the last update, specific solubility data for this compound in DMSO was not publicly available. The information provided is based on general principles and best practices for handling research compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ziath.com [ziath.com]
- 6. ziath.com [ziath.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ascendiacdmo.com [ascendiacdmo.com]
LASSBio-2208 Technical Support Center: Troubleshooting Inconsistent Results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with LASSBio-2208. Given that no specific information exists for "LASSBio-2052", this document focuses on LASSBio-2208, a compound from the same research group with available data that presents challenges leading to result variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LASSBio-2208?
LASSBio-2208 is a dual inhibitor of Histone Deacetylase 6 (HDAC-6) and Phosphoinositide 3-kinase alpha (PI3Kα).[1][2] It is reportedly three times more potent at inhibiting HDAC-6 than PI3Kα.[1]
Q2: Why am I observing inconsistent cytotoxic effects with LASSBio-2208 in my cancer cell lines?
Inconsistent cytotoxic effects with LASSBio-2208 can be multifactorial. One key reason is its low aqueous solubility (1.81 μM), which can lead to precipitation in culture media and an effective concentration that is lower than intended.[1] Additionally, the cytotoxic effect of LASSBio-2208 has been observed to be not strongly time-dependent in some cell lines.[1] Unexpectedly, it has shown little to no cytotoxic effect in certain solid tumor cell lines that overexpress the PI3K pathway.[1]
Q3: What is the known stability of LASSBio-2208?
LASSBio-2208 demonstrates high metabolic stability in rat plasma.[2] Chemical stability studies have also been performed at pH 2 and pH 7.4.[3] For detailed stability data, please refer to the original publications.
Troubleshooting Guide
Issue 1: Low or No Cytotoxic Effect Observed
| Possible Cause | Recommended Solution |
| Compound Precipitation: Due to low aqueous solubility, LASSBio-2208 may be precipitating out of your cell culture medium. | - Visually inspect your stock solutions and final dilutions for any precipitate. - Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before further dilution. - Consider using a solubilizing agent, but first, validate its compatibility with your cell line and its potential effects on the experiment. |
| Incorrect Concentration Range: The effective concentration for your specific cell line may be different from published values. | - Perform a broad-range dose-response experiment to determine the optimal concentration range for your cell line. |
| Cell Line Resistance: Your chosen cell line may be inherently resistant to the effects of LASSBio-2208. | - Review the literature to see if your cell line has been previously tested with LASSBio-2208 or similar dual HDAC/PI3K inhibitors. - Consider using a positive control compound known to be effective in your cell line to validate the assay. |
| Time-Independent Effects: The cytotoxic effects of LASSBio-2208 may not be strongly dependent on the duration of exposure in your cell line.[1] | - If you do not observe a significant difference in cytotoxicity between different time points (e.g., 24h, 48h, 72h), this may be characteristic of the compound's action in that specific cell line. |
Issue 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or subsequent dilutions, leading to inconsistent concentrations in different wells. | - Ensure complete dissolution of the compound at each dilution step. Vortex thoroughly. - Prepare a larger volume of the final dilution to be distributed across all replicate wells to minimize pipetting errors from serial dilutions. |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. | - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette for cell seeding. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. | - Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: In Vitro Inhibitory and Cytotoxic Activity of LASSBio-2208
| Target/Cell Line | Assay | Result (IC50/CC50) | Reference |
| HDAC-6 | Enzymatic Assay | 15.3 nM | [1] |
| PI3Kα | Enzymatic Assay | 46.3 nM | [1] |
| PI3Kβ | Enzymatic Assay | 72.8 nM | [1] |
| PI3Kδ | Enzymatic Assay | 72.4 nM | [1] |
| HDAC8 | Enzymatic Assay | 67.6 nM | [1] |
| MCF-7 (Breast Cancer) | MTT (72h) | 23.0 µM | [1] |
| CCRF-CEM (Leukemia) | MTT (72h) | 8.54 µM | [1] |
| MOLT-4 (T lymphoblast) | MTT (72h) | 7.15 µM | [1] |
| hPBMC (non-tumor) | Cytotoxicity Assay | No cytotoxic effect up to 100 µM | [1] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of LASSBio-2208 in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of LASSBio-2208.
-
Include appropriate controls: untreated cells (vehicle control) and a positive control.
-
Incubate for the desired time points (e.g., 24h, 48h, 72h).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the CC50 value using non-linear regression analysis.
-
Visualizations
Caption: Dual inhibitory action of LASSBio-2208 on the PI3K and HDAC6 signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent experimental results with LASSBio-2208.
References
Technical Support Center: Optimizing LASSBio-2052 Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of LASSBio-2052 in cytotoxicity experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound, it is crucial to perform a dose-response screening across a wide range of concentrations. Based on data from other LASSBio compounds, which often exhibit cytotoxic effects in the micromolar range, a starting range of 0.01 µM to 100 µM is recommended.[1][2][3] A pilot experiment using a broad log-fold dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) will help identify an effective concentration range for your specific cell line.
Q2: Which cytotoxicity assay is most suitable for testing this compound?
A2: The choice of assay depends on the experimental goals and available resources. Commonly used and suitable assays include:
-
MTT Assay: A colorimetric assay that measures metabolic activity. It is a cost-effective and widely used method.[4][5]
-
SRB (Sulforhodamine B) Assay: A colorimetric assay that measures cellular protein content.
-
LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.[6]
For initial screening, the MTT or SRB assays are robust choices. If the mechanism of action is thought to involve membrane damage, the LDH assay is a valuable orthogonal method.
Q3: How long should cells be exposed to this compound?
A3: The optimal exposure time depends on the compound's mechanism of action and the cell line's doubling time. A common starting point is a 24 to 72-hour incubation period.[7] It may be beneficial to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the ideal duration for observing cytotoxic effects.
Q4: What are the critical controls to include in my experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This serves as the baseline for 100% cell viability.[7]
-
Positive Control: A known cytotoxic agent to confirm that the assay is working correctly and the cells are responsive.
-
Media-Only Control (Blank): Wells containing only cell culture medium and the assay reagents to determine background absorbance.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | Uneven cell seeding, pipetting errors, edge effects.[4] | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation.[4] |
| Low Absorbance/Fluorescence Signal | Insufficient cell number, suboptimal incubation time, incorrect reagent volume.[4][6] | Perform a cell titration experiment to determine the optimal seeding density.[7] Conduct a time-course experiment to find the ideal incubation period. Ensure all reagent volumes are accurate. |
| High Background in Negative Control Wells | Cell culture contamination (e.g., mycoplasma), unhealthy cells, high endogenous LDH activity in serum.[4][6] | Regularly test for and ensure cultures are free from contamination. Use cells in the logarithmic growth phase.[6] If using an LDH assay, consider heat-inactivating the serum or using a lower serum concentration during the assay. |
| This compound Precipitates in Culture Medium | Poor solubility of the compound at the tested concentration. | Determine the solubility limit of this compound in your culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6] |
| Unexpected Results (e.g., Increased Viability at High Concentrations) | Compound interference with the assay chemistry, compound precipitation. | Run a control with this compound in cell-free medium to check for direct interaction with assay reagents. Visually inspect wells for any precipitate.[7] |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include untreated (vehicle) and positive controls.[7]
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[7]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Visualizations
Hypothetical Signaling Pathway for this compound
Based on the mechanisms of related LASSBio compounds, this compound may act as an inhibitor of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT or EGFR pathways.[2][9]
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal cytotoxic concentration of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Investigation on LASSBio‐1971 and LASSBio‐1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PMC [pmc.ncbi.nlm.nih.gov]
LASSBio-2052 off-target effects in cancer cells
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing LASSBio-2052 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Disclaimer: Publicly available information on the specific off-target effects of this compound is limited. This guide is based on its known on-target mechanism of action and general best practices for working with novel small molecule inhibitors in cancer cell research.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound in cancer cells?
A1: this compound is an N-acylhydrazone derivative identified as an antitumor agent against hepatocellular carcinoma (HCC). Its primary mechanism of action is the downregulation of the Forkhead Box M1 (FOXM1) protein. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in HCC cells.
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated inhibitory activity in the following human hepatocellular carcinoma (HCC) cell lines:
-
HepG2
-
Hep3B
Q3: What are the reported IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for this compound in HCC cells are summarized in the table below.
| Cell Line | IC50 (µM) |
| HepG2 | 18 |
| Hep3B | 41 |
| (Data sourced from BioCat) |
Q4: Has the kinase selectivity profile of this compound been published?
A4: Based on currently available public information, a comprehensive kinase selectivity profile for this compound has not been published. Assessing the kinase profile is a crucial step in understanding the potential for off-target effects.
Q5: Are there any known off-target effects of this compound?
A5: Specific off-target effects of this compound have not been detailed in the available scientific literature. As with many small molecule inhibitors, it is possible that this compound interacts with other cellular targets besides FOXM1. Researchers should perform their own assessments to characterize the selectivity of this compound in their experimental models.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
Issue 1: Higher than expected IC50 values in my cancer cell line.
-
Possible Cause 1: Cell line variability. The sensitivity to this compound can vary between different cancer cell lines, even within HCC. The expression level of FOXM1 or the status of downstream signaling pathways may influence the compound's potency.
-
Troubleshooting Tip: Confirm the expression of FOXM1 in your cell line of interest. It is also advisable to test a range of concentrations to determine the optimal dose for your specific model.
-
-
Possible Cause 2: Compound stability and solubility. this compound, like many N-acylhydrazone derivatives, may have limited aqueous solubility. Precipitation of the compound can lead to a lower effective concentration in the cell culture media.
-
Troubleshooting Tip: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into your culture medium. Visually inspect the media for any signs of precipitation after adding the compound. Consider using a formulation with improved solubility if issues persist.
-
-
Possible Cause 3: Experimental conditions. Factors such as cell density, serum concentration in the media, and duration of treatment can all impact the apparent IC50 value.
-
Troubleshooting Tip: Standardize your experimental protocols. Ensure consistent cell seeding densities and incubation times. Be aware that components in serum can sometimes bind to small molecules, reducing their bioavailability.
-
Issue 2: Observing cytotoxicity in a cell line that does not express high levels of FOXM1.
-
Possible Cause 1: Off-target effects. This observation could indicate that this compound is acting on other cellular targets that are essential for the viability of that particular cell line.
-
Troubleshooting Tip: This presents an opportunity to investigate novel mechanisms of action. Consider performing target deconvolution studies, such as proteomic or genomic screens, to identify potential off-target binding partners.
-
-
Possible Cause 2: Non-specific cytotoxicity. At higher concentrations, small molecules can induce cell death through non-specific mechanisms, such as membrane disruption or general metabolic stress.
-
Troubleshooting Tip: Carefully evaluate the dose-response curve. A very steep curve or cytotoxicity observed only at high micromolar concentrations may suggest non-specific effects. It is also important to include appropriate vehicle controls (e.g., DMSO) at the same final concentration used for this compound treatment.
-
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause 1: Compound degradation. The stability of this compound in your experimental conditions (e.g., light exposure, temperature, pH of the medium) may be a factor.
-
Troubleshooting Tip: Protect stock solutions from light and store them at the recommended temperature. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Cell culture quality. Inconsistent cell passage number, mycoplasma contamination, or variability in cell health can lead to significant variations in experimental outcomes.
-
Troubleshooting Tip: Maintain good cell culture practices. Use cells within a consistent and low passage number range and regularly test for mycoplasma contamination.
-
Experimental Protocols
Protocol 1: General Workflow for Assessing Off-Target Effects of a Novel Inhibitor
This protocol outlines a general approach for researchers to begin characterizing the potential off-target effects of a compound like this compound.
Caption: General workflow for investigating potential off-target effects.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed HepG2 or Hep3B cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
Treatment: Allow cells to adhere overnight. The next day, treat the cells with this compound at various concentrations (e.g., 0 µM, 9 µM, 18 µM, 36 µM for HepG2) for 24-48 hours. Include a vehicle control (DMSO).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase would be consistent with the known on-target effect of this compound.
Signaling Pathway
Caption: Known signaling pathway of this compound in HCC cells.
Troubleshooting LASSBio-2052 western blot experiments
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LASSBio-2052 in western blot experiments. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an N-acylhydrazone derivative with demonstrated antitumor activity, particularly against hepatocellular carcinoma (HCC). Its primary mechanism of action is the downregulation of the transcription factor Forkhead Box M1 (FOXM1).[1] This inhibition leads to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: this compound has shown efficacy in hepatocellular carcinoma cells such as HepG2 and Hep3B.[1] When selecting a cell line for your experiment, it is advisable to choose one with known high endogenous expression of FOXM1 to observe a significant effect of the inhibitor.
Q3: What are the key downstream markers to analyze by western blot after this compound treatment?
A3: Following treatment with this compound, it is recommended to analyze the expression levels of proteins involved in cell cycle progression and apoptosis. Key markers include:
-
FOXM1: To confirm the direct inhibitory effect of this compound.
-
G2/M Phase Markers: Cyclin B1 and phospho-Histone H3 (Ser10) are expected to be downregulated, indicating cell cycle arrest.
-
Apoptosis Markers: An increase in the levels of cleaved caspase-3 and cleaved PARP, alongside a potential decrease in the anti-apoptotic protein Bcl-2, would indicate the induction of apoptosis.
Troubleshooting Guide
This guide addresses common problems encountered during western blot experiments with this compound and provides potential causes and solutions.
| Problem | Possible Cause | Suggested Solution |
| No Signal or Weak Signal for FOXM1 | Low endogenous expression of FOXM1 in the chosen cell line. | Use a positive control cell line known to have high FOXM1 expression. It may be necessary to load a higher amount of total protein (up to 100 µg) per lane.[2] |
| Inefficient protein transfer. | For a protein of ~100-110 kDa like FOXM1, ensure adequate transfer time and voltage. A wet transfer system is often more efficient for larger proteins.[2] Verify transfer efficiency with Ponceau S staining. | |
| Suboptimal primary antibody dilution. | Perform a titration of the primary antibody to determine the optimal concentration for your experimental conditions. | |
| Insufficient protein loading. | Increase the amount of protein lysate loaded per well. For low-abundance proteins like FOXM1, 30-50 µg is a good starting point. | |
| High Background | Blocking conditions are not optimal. | Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST).[3] |
| Primary or secondary antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[3] | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a highly specific monoclonal antibody validated for western blotting. Include a negative control (e.g., lysate from FOXM1 knockdown cells) to confirm antibody specificity. |
| Protein degradation. | Prepare cell lysates quickly on ice and use a lysis buffer supplemented with a protease inhibitor cocktail.[2] | |
| Inconsistent Results for G2/M or Apoptosis Markers | Incorrect timing of this compound treatment. | Perform a time-course experiment to determine the optimal treatment duration for observing changes in your target proteins. |
| Cell confluence is not optimal. | Ensure that cells are at a consistent and optimal confluency (e.g., 70-80%) at the time of treatment and harvesting. |
Quantitative Data Summary
The following tables provide representative quantitative data from western blot experiments with FOXM1 inhibitors, illustrating the expected outcomes after treatment. The data is presented as a fold change relative to a vehicle-treated control, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of a FOXM1 Inhibitor on Target Protein Expression
| Target Protein | Expected Fold Change (relative to control) |
| FOXM1 | 0.3 - 0.5 |
| Cyclin B1 | 0.4 - 0.6 |
Data is synthesized from similar FOXM1 inhibitor studies and represents a typical outcome.
Table 2: Effect of a FOXM1 Inhibitor on Apoptosis Markers
| Target Protein | Expected Fold Change (relative to control) |
| Cleaved Caspase-3 | 2.5 - 4.0 |
| Cleaved PARP | 2.0 - 3.5 |
| Bcl-2 | 0.5 - 0.7 |
Data is synthesized from similar FOXM1 inhibitor studies and represents a typical outcome.
Experimental Protocols
Detailed Western Blot Protocol for Analyzing this compound Effects
This protocol outlines the key steps for a western blot experiment to assess the impact of this compound on FOXM1 and its downstream targets.
-
Cell Culture and Treatment:
-
Seed hepatocellular carcinoma cells (e.g., HepG2) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (30-50 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane using a wet transfer system, which is recommended for the efficient transfer of larger proteins like FOXM1.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-FOXM1, anti-Cyclin B1, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin).
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Western Blot Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
LASSBio-2052 stability in cell culture media
Disclaimer: The following technical support guide is a generalized resource for the hypothetical small molecule inhibitor, LASSBio-2052. The principles, protocols, and data provided are based on common experiences with small molecule kinase inhibitors in cell biology research and are intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the expected biological activity of this compound in my long-term cell culture experiments. What could be the cause?
A1: A loss of compound activity over time can be attributed to several factors. The most common is the chemical instability of the compound in the cell culture medium at 37°C.[1][2] this compound, like many small molecules, may be susceptible to degradation. Another possibility is cellular metabolism, where the cells themselves modify and inactivate the compound.[3] It is also possible that the compound is adsorbing to the plasticware over time.[1] We recommend performing a stability study as outlined in our experimental protocols section to determine the stability of this compound under your specific experimental conditions.
Q2: I noticed precipitation in my cell culture medium after adding this compound. What should I do?
A2: Precipitation is often due to the compound's low solubility in aqueous media.[3] Ensure that the final concentration of this compound does not exceed its solubility limit. We recommend preparing a high-concentration stock solution in a suitable solvent like DMSO and then diluting it into your pre-warmed cell culture medium.[3] The final DMSO concentration should typically be below 0.1% to avoid solvent-induced cytotoxicity.[4] If precipitation persists, consider lowering the working concentration of this compound.
Q3: My cells are showing signs of stress or death even at low concentrations of this compound. How can I determine if this is due to on-target effects or general cytotoxicity?
A3: It is crucial to distinguish between specific, on-target effects and general cytotoxicity.[4] We recommend performing a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.[4] This can be assessed using a cell viability assay, such as MTT or trypan blue exclusion.[5] Additionally, ensure that the vehicle control (e.g., DMSO) is not causing toxicity at the concentration used.[4] If the observed effects are still present at non-toxic concentrations, it is more likely to be an on-target effect.
Q4: My experimental results with this compound are inconsistent between replicates. What are the potential sources of this variability?
A4: Inconsistent results can arise from several sources. These include issues with the compound itself, such as inconsistent storage or solubility, as well as variability in the experimental system, like cell passage number and seeding density.[5] Inconsistent incubation times and reagent preparation can also contribute to variability.[5] To minimize this, we advise using cells within a defined passage number range, ensuring consistent cell seeding density, and preparing fresh dilutions of this compound for each experiment.[5]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Chemical degradation in media.[3] | Perform a stability study by incubating this compound in cell-free media over a time course and analyze by HPLC or LC-MS/MS.[3] |
| Cellular metabolism.[3] | Incubate the compound with cells and analyze both the media and cell lysate for the parent compound and potential metabolites. | |
| Non-specific binding to plasticware.[3] | Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to the plasticware.[3] | |
| Visible precipitation in media | Poor aqueous solubility.[3] | Decrease the final working concentration. Optimize the dilution procedure using pre-warmed media and a stepwise dilution approach.[3] |
| Interaction with media components. | Test the stability of this compound in a simpler, serum-free medium to identify potential interactions.[1] | |
| High variability in results between replicates | Inconsistent compound stability or precipitation. | Ensure consistent cell health and passage number. Evaluate compound stability under your specific experimental conditions.[2] |
| Inconsistent cell seeding density.[5] | Use a cell counter and ensure a homogenous cell suspension before plating. | |
| Cells are rounding up and detaching | High concentration of this compound causing cytotoxicity.[4] | Perform a dose-response experiment to find the optimal, non-toxic concentration.[4] |
| Solvent (e.g., DMSO) toxicity.[4] | Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[4] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in cell culture media over a specified time course using HPLC-MS.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or 24-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium (with and without 10% FBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Aliquot Samples: Dispense 1 mL of the working solution into triplicate wells of a 24-well plate for each condition.
-
Time Zero (T=0) Sample: Immediately collect a 100 µL aliquot from each condition. This will serve as your T=0 time point.
-
Incubation: Place the plates in a 37°C, 5% CO2 incubator.
-
Sample Collection: At designated time points (e.g., 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
Sample Processing: To each 100 µL aliquot, add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of this compound using a validated HPLC-MS method.
-
Data Calculation: Determine the percentage of this compound remaining at each time point relative to the T=0 concentration.[1]
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Mean Concentration (µM) in DMEM + 10% FBS (± SD) | % Remaining | Mean Concentration (µM) in DMEM (serum-free) (± SD) | % Remaining |
| 0 | 10.00 (± 0.21) | 100 | 10.00 (± 0.19) | 100 |
| 2 | 9.78 (± 0.25) | 97.8 | 9.55 (± 0.22) | 95.5 |
| 8 | 8.91 (± 0.31) | 89.1 | 8.23 (± 0.28) | 82.3 |
| 24 | 7.15 (± 0.29) | 71.5 | 5.89 (± 0.35) | 58.9 |
| 48 | 5.23 (± 0.33) | 52.3 | 3.41 (± 0.41) | 34.1 |
Mandatory Visualizations
References
How to prevent LASSBio-2052 precipitation in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of LASSBio-2052 in aqueous solutions during experiments.
Troubleshooting Guide: this compound Precipitation
Unexpected precipitation of this compound can compromise experimental results. This guide provides a systematic approach to identify and resolve common causes of precipitation.
Issue: My this compound precipitated after diluting the organic stock solution with an aqueous buffer.
This is a common issue arising from the low aqueous solubility of many small molecule compounds, a characteristic often seen in the LASSBio chemical library. For instance, LASSBio-2208 has a documented low aqueous solubility of 1.81 μM, and LASSBio-1491 has a solubility of 8.72 μM.[1][2] The primary causes of precipitation upon dilution are exceeding the solubility limit and rapid changes in solvent polarity.[3]
Troubleshooting Workflow:
References
- 1. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile [mdpi.com]
- 2. Pre-clinical evaluation of LASSBio-1491: From in vitro pharmacokinetic study to in vivo leishmanicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
LASSBio-2052 toxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LASSBio compounds in their experiments, with a specific focus on assessing toxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: I am seeing high variability in my cell viability results when testing LASSBio compounds on primary non-cancerous cells. What are the common causes?
High variability in cell viability assays with primary cells like human peripheral blood mononuclear cells (hPBMCs) can stem from several factors. Firstly, primary cells are inherently more sensitive than immortalized cell lines, and their health can be affected by handling procedures. Ensure consistent and gentle cell isolation and processing. Secondly, "edge effects" in microplates are a common issue, where wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. To mitigate this, it is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from experimental data analysis.[1] Lastly, ensure that your LASSBio compound is fully solubilized in the culture medium, as precipitates can interfere with the assay and lead to inconsistent results.
Q2: My absorbance readings in the MTT assay are very low, even in the control wells. What should I do?
Low absorbance readings in an MTT assay indicate insufficient formazan (B1609692) production.[1] This could be due to a low cell density; it is crucial to determine the optimal seeding density for your specific non-cancerous cell type through a cell titration experiment before conducting the main experiment. For many cell lines, a starting density of 1,000 to 100,000 cells per well is recommended.[1] Another reason could be an insufficient incubation time with the MTT reagent. A typical incubation period is 1-4 hours, but this may need to be optimized for your cells.[1][2]
Q3: Are there any known off-target effects of LASSBio compounds on non-cancerous cells?
Based on available studies for LASSBio-2208, no cytotoxic effects were observed on human peripheral blood mononuclear cells (hPBMCs) at concentrations up to 100 µM.[3] This suggests a favorable selectivity for cancer cells over these non-cancerous primary cells. However, it is important to note that the absence of cytotoxicity does not exclude the possibility of other off-target effects. Researchers should consider performing additional functional assays to investigate the specific impact of the LASSBio compound on their non-cancerous cell model.
Q4: What is the known mechanism of action for LASSBio compounds, and does it affect non-cancerous cells similarly?
LASSBio-2208 has been identified as a dual inhibitor of histone deacetylase 6 (HDAC6) and phosphatidylinositol 3-kinase alpha (PI3Kα).[4][5][6][7] This mechanism has been primarily studied in the context of cancer cells. While LASSBio-2208 shows no direct cytotoxicity to hPBMCs, the extent to which it might modulate the PI3K or HDAC6 pathways in these non-cancerous cells has not been extensively characterized in publicly available literature. Therefore, while the compound appears safe for these cells in terms of viability, it is an open question whether it may have more subtle, non-lethal effects on their signaling pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal in MTT Assay | Microbial contamination of the culture medium. | Visually inspect plates for any signs of contamination. Use sterile techniques and fresh reagents. |
| Phenol (B47542) red in the medium interfering with absorbance readings. | Use a phenol red-free medium during the MTT incubation step.[1] | |
| Components in serum interfering with the assay. | Use a serum-free medium during the assay incubation.[1] | |
| Inconsistent Results Between Replicates | Inaccurate cell plating or pipetting. | Ensure a homogenous cell suspension before plating and use calibrated pipettes. |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or medium.[1] | |
| Compound precipitation. | Check the solubility of the LASSBio compound in your culture medium. Ensure it is fully dissolved before adding to the cells. | |
| LASSBio Compound Appears Toxic at Expected Non-Toxic Doses | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below a toxic threshold (typically <0.5%). |
| Incorrect compound concentration. | Verify the stock solution concentration and the dilution calculations. | |
| Cell health. | Use cells that are in the logarithmic growth phase and have a low passage number. |
Quantitative Data Summary
The following table summarizes the reported cytotoxicity of LASSBio-2208 in human peripheral blood mononuclear cells (hPBMCs), a non-cancerous primary cell model.
| Compound | Non-Cancerous Cell Line | Assay | Incubation Time | Result | Reference |
| LASSBio-2208 | hPBMC | MTT | 48 hours | No cytotoxic effect observed up to 100 µM. | [3] |
Experimental Protocols
Protocol for Assessing LASSBio-2208 Toxicity in hPBMCs via MTT Assay
This protocol is adapted from the methodology described in studies on LASSBio-2208.[3][8]
1. Isolation and Culture of hPBMCs:
-
Collect whole blood from healthy donors in tubes containing EDTA.
-
Dilute the blood 1:1 with PBS.
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifuge at 400 x g for 30 minutes with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer (the "buffy coat").
-
Wash the collected cells with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in a suitable culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Perform a cell count and viability assessment using a method like trypan blue exclusion.
2. MTT Assay:
-
Seed the isolated hPBMCs in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for a short period to allow cells to acclimatize.
-
Prepare serial dilutions of LASSBio-2052 (or other LASSBio compounds) in the culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Add the compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT reagent (final concentration of 0.5 mg/mL) to each well.
-
Incubate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Experimental Workflow for hPBMC Viability Assay
Caption: Workflow for assessing LASSBio compound toxicity in hPBMCs.
Signaling Pathway of LASSBio-2208 in Cancer Cells
Caption: Known inhibitory action of LASSBio-2208 in cancer cell signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: LASSBio-2052 In Vitro Efficacy
Important Notice: Information regarding the specific compound LASSBio-2052 is not available in the public domain based on the conducted searches. The following troubleshooting guide and FAQs have been generated based on common challenges and methodologies encountered with analogous small molecule inhibitors in in vitro settings. This information should be adapted and validated for the specific characteristics of this compound once they are known.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage condition for this compound?
For initial stock solutions, it is crucial to consult the manufacturer's data sheet for this compound. Typically, small molecules are dissolved in a non-aqueous, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock. For long-term storage, it is generally recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. The stability of the compound in different solvents and at various temperatures should be experimentally verified.
2. What is the expected mechanism of action for this compound?
The precise mechanism of action for this compound is not publicly documented. Based on the nomenclature and the activities of other LASSBio compounds, it is likely a targeted inhibitor of a specific enzyme or receptor. To elucidate its mechanism, a series of in vitro assays would be necessary, such as kinase profiling, receptor binding assays, or enzyme activity assays against a panel of relevant targets.
3. How can I determine the optimal concentration range for this compound in my cell-based assays?
To determine the optimal concentration range, a dose-response experiment is recommended. This typically involves treating your target cells with a serial dilution of this compound. A common starting point is a wide range of concentrations (e.g., from 1 nM to 100 µM). The cellular response (e.g., viability, proliferation, target inhibition) is then measured. The resulting data can be used to calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which will guide the selection of concentrations for subsequent experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable in vitro activity | Compound Insolubility: this compound may be precipitating out of the cell culture medium. | - Visually inspect the culture medium for any signs of precipitation after adding the compound.- Reduce the final concentration of the solvent (e.g., DMSO) in the culture medium to less than 0.5%.- Consider using a different solvent or a formulation with solubility enhancers, if compatible with the assay. |
| Compound Instability: The compound may be degrading in the culture medium over the course of the experiment. | - Minimize the exposure of the compound to light and elevated temperatures.- Perform a time-course experiment to assess the stability of the compound's effect over time.- If instability is suspected, consider replenishing the compound in the culture medium at specific intervals. | |
| Incorrect Target or Cell Line: The chosen cell line may not express the target of this compound or may have a resistant phenotype. | - Verify the expression of the target protein or gene in your cell line using techniques like Western blotting or qPCR.- Test the compound on a panel of different cell lines, including those with known sensitivity to similar inhibitors. | |
| High variability between replicate experiments | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | - Ensure proper cell counting and mixing before seeding.- Use a multichannel pipette for seeding to improve consistency.- Allow cells to adhere and distribute evenly before adding the compound. |
| Pipetting Errors: Inaccurate pipetting of the compound or reagents. | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Prepare a master mix of the compound dilution to add to all relevant wells. | |
| Edge Effects in Multi-well Plates: Wells on the perimeter of the plate can behave differently due to evaporation. | - Avoid using the outer wells of the plate for critical measurements.- Fill the outer wells with sterile PBS or water to create a humidity barrier. | |
| Unexpected cytotoxicity | Off-target Effects: At higher concentrations, this compound may be inhibiting other essential cellular processes. | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration (CC50).- Compare the IC50 for the target effect with the CC50 to determine the therapeutic window.- Investigate potential off-target interactions through profiling against a panel of kinases or receptors. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | - Ensure the final solvent concentration is below the tolerance level of your specific cell line (typically <0.5% for DMSO).- Include a solvent-only control in your experiments to assess its effect on cell viability. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical 2-fold or 3-fold dilution series is recommended. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to the cell cycle of your cell line (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound.
Signaling Pathways
Hypothetical Signaling Pathway Inhibition by this compound
This diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of a key kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a signaling pathway by this compound.
Technical Support Center: LASSBio-2052 in Hepatocellular Carcinoma (HCC) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LASSBio-2052 in the context of hepatocellular carcinoma (HCC). The information is designed to address specific issues that may be encountered during experimentation, with a focus on understanding its mechanism of action and proactively addressing potential resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in HCC cells?
A1: this compound is an N-acylhydrazone derivative identified as a potent cytotoxic agent against hepatocellular carcinoma cell lines. Its primary mechanism of action is the inhibition of cell proliferation by downregulating the mRNA levels of key genes required for the G2/M transition of the cell cycle. These genes include AURKA, AURKB, PLK1, CDK1, and FOXM1.[1] This disruption of the cell cycle leads to a decrease in the viability of HCC cells.
Q2: Which HCC cell lines have been shown to be sensitive to this compound?
A2: this compound has demonstrated potent cytotoxic effects against the hepatocellular carcinoma cell lines HepG2 and Hep3B.[1] It has been shown to be more potent against these HCC cell lines compared to other related N-acylhydrazone derivatives, LASSBio-2027 and LASSBio-2029.[1]
Q3: What are the potential mechanisms of acquired resistance to this compound in HCC cells?
A3: While specific studies on resistance to this compound have not yet been published, potential mechanisms of acquired resistance can be extrapolated from known mechanisms of resistance to other anti-cancer drugs targeting the cell cycle and related pathways in HCC. These may include:
-
Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[2][3]
-
Alterations in the target pathway: Mutations or altered expression of the downstream targets of this compound (e.g., AURKA, AURKB, PLK1, CDK1, FOXM1) or compensatory activation of alternative signaling pathways that bypass the G2/M checkpoint could confer resistance.[4][5]
-
Activation of pro-survival signaling: Upregulation of pro-survival pathways, such as the PI3K/AKT pathway, can counteract the cytotoxic effects of this compound and promote cell survival.[6]
-
Epithelial-to-mesenchymal transition (EMT): HCC cells undergoing EMT may acquire a more drug-resistant phenotype.[2]
Q4: How can I investigate if my HCC cell line has developed resistance to this compound?
A4: To determine if your HCC cell line has developed resistance, you can perform a dose-response curve with this compound and compare the IC50 value to that of the parental, sensitive cell line. A significant increase in the IC50 value would indicate the development of resistance. Long-term cell proliferation assays, such as colony formation assays, can also be used to assess the sustained effect of the compound.
Troubleshooting Guides
Problem 1: Reduced or no cytotoxic effect of this compound on HCC cells.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C in an appropriate solvent like DMSO). Prepare fresh dilutions for each experiment. |
| Cell Line Health | Confirm that the HCC cells are healthy and in the logarithmic growth phase before treatment. Perform cell line authentication to ensure the correct cell line is being used. |
| Incorrect Dosage | Verify the final concentration of this compound in the cell culture medium. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Development of Resistance | If cells were previously responsive, they may have developed resistance. See Q4 in the FAQ section for how to confirm this. Consider using a lower passage number of cells. |
Problem 2: Inconsistent results in gene expression analysis after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Time | The downregulation of target genes is time-dependent. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing changes in gene expression. |
| RNA Degradation | Use an RNA stabilization solution and ensure proper RNA extraction techniques to obtain high-quality RNA. Check RNA integrity using a bioanalyzer. |
| Primer Inefficiency | Validate the efficiency of the primers used for RT-qPCR for the target genes (AURKA, AURKB, PLK1, CDK1, FOXM1). |
Quantitative Data
Table 1: Cytotoxic Activity of this compound and Related Compounds in HCC Cell Lines
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | HepG2 | ~5 |
| Hep3B | ~5 | |
| LASSBio-2027 | HepG2 | > 200 |
| Hep3B | > 200 | |
| LASSBio-2029 | HepG2 | ~25 |
| Hep3B | ~25 |
Data extrapolated from graphical representations in the source publication.[1]
Experimental Protocols
1. Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is used to determine the cytotoxic effect of this compound on HCC cells.[1]
-
Cell Seeding: Seed HepG2 or Hep3B cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Fixation: Fix the cell monolayers by adding 10% (w/v) trichloroacetic acid and incubating at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain with 0.4% SRB in 1% acetic acid for 1 hour.
-
Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
2. Gene Expression Analysis (RT-qPCR)
This protocol is to quantify the mRNA levels of target genes after this compound treatment.[1]
-
Cell Treatment: Treat HCC cells with this compound at its IC50 concentration for a predetermined optimal time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and specific primers for the target genes (AURKA, AURKB, PLK1, CDK1, FOXM1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
References
- 1. Antiproliferative Activity of N-Acylhydrazone Derivative on Hepatocellular Carcinoma Cells Involves Transcriptional Regulation of Genes Required for G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of drug resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 5. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. f.scierxiv.oaes.cc [f.scierxiv.oaes.cc]
Validation & Comparative
LASSBio-2052 vs. Sorafenib in Hepatocellular Carcinoma: A Comparative Analysis
A comprehensive comparison of the novel investigational compound LASSBio-2052 against the established therapeutic sorafenib (B1663141) for the treatment of hepatocellular carcinoma (HCC) is currently not feasible due to the lack of publicly available preclinical and clinical data for this compound.
Extensive searches of scientific literature and clinical trial registries did not yield any specific information linking this compound to the treatment of hepatocellular carcinoma. While the LASSBio (Laboratory for the Evaluation and Synthesis of Bioactive Substances) research group is actively involved in the development of various therapeutic compounds, including those with anticancer properties, specific data on this compound's mechanism of action, efficacy, and safety in the context of HCC are not available in the public domain.
In contrast, sorafenib is a well-established multi-kinase inhibitor approved for the treatment of advanced HCC. Its mechanism of action and clinical profile are extensively documented.
Sorafenib: The Established Standard of Care in Advanced HCC
Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways implicated in tumor growth and angiogenesis. Its primary targets include:
-
Raf kinases (BRAF and CRAF): Inhibition of the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.
-
Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3): Blocking these receptors impedes angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Platelet-Derived Growth Factor Receptor (PDGFR-β): Inhibition of this receptor also contributes to the anti-angiogenic effect of sorafenib.
-
Other kinases: Sorafenib also inhibits other kinases such as c-KIT and FLT-3.
The multifaceted mechanism of sorafenib, targeting both tumor cell proliferation and angiogenesis, has established it as a first-line treatment option for patients with advanced HCC.
LASSBio Compounds: A Glimpse into Potential Mechanisms
While no data exists for this compound in HCC, research on other compounds from the LASSBio group provides insights into their potential therapeutic strategies. Studies on compounds such as LASSBio-2208, LASSBio-1971, and LASSBio-1974 have shown activity against various cancer cell lines through mechanisms that include:
-
Histone Deacetylase (HDAC) inhibition: LASSBio-2208 has been investigated as a dual inhibitor of HDAC6 and PI3K.
-
Phosphoinositide 3-kinase (PI3K) inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its inhibition is a common strategy in cancer therapy.
-
Epidermal Growth Factor Receptor (EGFR) inhibition: LASSBio-1971 and LASSBio-1974 have been explored as EGFR inhibitors for non-small cell lung cancer.
-
Microtubule disruption: Some LASSBio compounds have been shown to interfere with microtubule dynamics, a mechanism used by several established chemotherapy drugs.
Without specific information on this compound, it is not possible to determine which, if any, of these mechanisms are relevant to its potential activity in HCC.
Future Outlook
Should preclinical or clinical data for this compound in the context of hepatocellular carcinoma become available, a detailed comparison with sorafenib would be warranted. Such a comparison would need to evaluate key parameters including:
-
In vitro efficacy: Comparison of IC50 values in HCC cell lines.
-
In vivo efficacy: Data from animal models of HCC, assessing tumor growth inhibition and survival.
-
Mechanism of action: Elucidation of the specific signaling pathways targeted by this compound in HCC cells.
-
Safety and toxicity profiles: Comparative analysis of adverse effects.
Until such data is published, any comparison between this compound and sorafenib for the treatment of HCC remains speculative. Researchers and drug development professionals are encouraged to monitor scientific publications and clinical trial updates for emerging information on this compound.
A Comparative Analysis of LASSBio-2052 and Other Small Molecule Inhibitors Targeting the Oncogenic Transcription Factor FOXM1
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to FOXM1 Inhibitors in Hepatocellular Carcinoma
The Forkhead Box M1 (FOXM1) transcription factor is a critical regulator of the cell cycle and a well-established oncogene, frequently overexpressed in a variety of human cancers, including hepatocellular carcinoma (HCC). Its pivotal role in tumor progression, metastasis, and drug resistance has made it an attractive target for novel anticancer therapies. This guide provides a comparative overview of LASSBio-2052, a promising new FOXM1 inhibitor, with other notable inhibitors: RCM-1, FDI-6, Thiostrepton, and Siomycin A. The focus of this comparison is on their efficacy in HCC cell lines, supported by available experimental data and detailed methodologies.
Performance Data: A Head-to-Head Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other FOXM1 inhibitors in the human hepatocellular carcinoma cell lines HepG2 and Hep3B. This quantitative data provides a direct measure of their cytotoxic potency.
| Inhibitor | Cell Line | IC50 (µM) | Assay |
| This compound | HepG2 | 18 | Not Specified |
| Hep3B | 41 | Not Specified | |
| Thiostrepton | HepG2 | Not Specified | MTS |
| Hep3B | 2.3[1] | Growth Inhibition | |
| Siomycin A | HepG2 | Not Specified | Not Specified |
| Hep3B | 3.6[1] | Growth Inhibition | |
| RCM-1 | HepG2 | Data Not Available | - |
| Hep3B | Data Not Available | - | |
| FDI-6 | HepG2 | Suppresses tumorsphere formation[2] | Tumorsphere Formation Assay |
| Hep3B | Data Not Available | - |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions and assays used across different studies. "Data Not Available" indicates that specific IC50 values in these HCC cell lines were not found in the searched literature.
Mechanisms of Action: Diverse Strategies to Inhibit a Master Regulator
The inhibitors discussed employ different mechanisms to disrupt FOXM1 function. Understanding these diverse approaches is crucial for designing rational therapeutic strategies.
Experimental Workflow for Comparative Efficacy Analysis
To standardize the evaluation of different FOXM1 inhibitors, a consistent experimental workflow is essential. The following diagram outlines a general procedure for comparing the cytotoxic and mechanistic effects of these compounds in HCC cell lines.
Detailed Experimental Protocols
For accurate and reproducible research, detailed methodologies are paramount. The following are generalized protocols for key experiments cited in the evaluation of FOXM1 inhibitors. Researchers should adapt these protocols to their specific experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed hepatocellular carcinoma cells (HepG2, Hep3B) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Inhibitor Treatment: Prepare serial dilutions of the FOXM1 inhibitors (this compound, RCM-1, FDI-6, Thiostrepton, Siomycin A) in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitor or a vehicle control (e.g., DMSO).[3] Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the vehicle control.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as FOXM1 and its downstream targets.
-
Cell Lysis: Treat cells with the FOXM1 inhibitor for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., FOXM1, Cyclin B1) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin).
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes propidium (B1200493) iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat them with the FOXM1 inhibitor or vehicle control for the desired time. Harvest the cells by trypsinization and wash with cold PBS.[3]
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.[3]
-
Staining: Wash the fixed cells with PBS and resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[5] Incubate for 30 minutes at 37°C in the dark.[3]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[5]
Conclusion
This compound demonstrates clear cytotoxic effects against hepatocellular carcinoma cell lines, positioning it as a compound of interest for further investigation. While a direct, comprehensive comparison with other FOXM1 inhibitors is currently limited by the availability of head-to-head data in the same HCC cell lines, this guide provides a foundational overview of their relative potencies and diverse mechanisms of action. The thiazole (B1198619) antibiotics, Thiostrepton and Siomycin A, also show notable activity in HCC cells. Further research is warranted to determine the efficacy of RCM-1 and FDI-6 specifically in this cancer type. The provided experimental protocols offer a framework for researchers to conduct standardized comparative studies, which will be crucial in elucidating the most promising therapeutic strategies targeting FOXM1 in hepatocellular carcinoma.
References
- 1. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 2. FDI-6, a FOXM1 inhibitor, activates the aryl hydrocarbon receptor and suppresses tumorsphere formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
LASSBio-2052 Demonstrates Efficacy in Hepatocellular Carcinoma Regardless of p53 Status
Rio de Janeiro, Brazil – The novel N-acylhydrazone derivative, LASSBio-2052, has shown significant antiproliferative activity against hepatocellular carcinoma (HCC) cells, demonstrating efficacy in both p53-wildtype and p53-null cell lines. Research indicates that the compound's mechanism of action, which involves the downregulation of the key cell cycle regulator FOXM1, leads to cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent for a broad range of HCC patients.
This compound, developed at the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro, was tested against the p53-wildtype HepG2 and p53-null Hep3B human HCC cell lines. The compound inhibited the growth of both cell lines, with half-maximal inhibitory concentrations (IC50) of 18 µM for HepG2 and 41 µM for Hep3B cells. This indicates that while there is a degree of differential sensitivity, this compound is effective against HCC cells independent of their p53 mutational status.
The primary mechanism of action of this compound is the downregulation of Forkhead box protein M1 (FOXM1), a transcription factor crucial for the G2/M phase transition of the cell cycle.[1] Inhibition of FOXM1 by this compound leads to a halt in the cell cycle at the G2/M checkpoint and subsequently induces programmed cell death, or apoptosis. This effect was observed in both p53-wildtype and p53-null HCC cells, highlighting a p53-independent pathway of action. The tumor suppressor protein p53 is known to negatively regulate FOXM1, and its absence in many aggressive cancers often leads to FOXM1 overexpression.[2][3][4][5] The ability of this compound to target a downstream effector of the p53 pathway provides a therapeutic window for tumors that have lost p53 function.
Comparative Efficacy and Mechanism
The following table summarizes the in vitro efficacy of this compound in p53-wildtype and p53-null HCC cell lines.
| Cell Line | p53 Status | This compound IC50 | Key Mechanistic Finding |
| HepG2 | Wild-type | 18 µM | Downregulation of FOXM1, G2/M arrest, Apoptosis |
| Hep3B | Null | 41 µM | Downregulation of FOXM1, G2/M arrest, Apoptosis |
While this compound shows efficacy in both cell lines, the lower IC50 value in p53-wildtype HepG2 cells may suggest a potential synergistic effect where both p53 and this compound contribute to the downregulation of FOXM1. In p53-null Hep3B cells, the antiproliferative effect is maintained, underscoring the compound's direct or alternative pathways to FOXM1 inhibition.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
Hepatocellular carcinoma cells (HepG2 and Hep3B) were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution, and the absorbance was measured at 570 nm to determine cell viability and calculate the IC50 values.
Cell Cycle Analysis
Cells were treated with this compound for 48 hours, harvested, and fixed in ethanol. The fixed cells were then treated with RNase A and stained with propidium (B1200493) iodide. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Apoptosis Assay
Apoptosis was assessed by quantifying the sub-G1 cell population via flow cytometry. Following treatment with this compound for 48 hours, cells were harvested, fixed, and stained with propidium iodide as described for cell cycle analysis. The sub-G1 peak, representing apoptotic cells with fragmented DNA, was quantified.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and the general experimental workflow.
Caption: this compound signaling pathway in HCC cells.
Caption: General experimental workflow for evaluating this compound.
Comparison with Current HCC Therapies
The current standard of care for advanced HCC includes multi-kinase inhibitors like sorafenib (B1663141) and lenvatinib, as well as immune checkpoint inhibitor combinations such as atezolizumab plus bevacizumab.[6] These therapies have shown modest improvements in overall survival. However, drug resistance and adverse effects remain significant challenges.
This compound, as an N-acylhydrazone derivative, represents a distinct chemical class with a targeted mechanism of action. Its ability to induce cell cycle arrest and apoptosis in a manner that is not strictly dependent on p53 status offers a potential advantage, as p53 mutations are common in HCC and contribute to chemoresistance. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound in comparison to and in combination with existing HCC treatments. The development of agents with novel mechanisms of action like this compound is crucial for expanding the therapeutic arsenal (B13267) against this challenging disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Negative regulation of transcription factor FoxM1 by p53 enhances oxaliplatin-induced senescence in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. FOXM1 promotes malignant biological behavior and metabolic reprogramming by targeting SPINK1 in hepatocellular carcinoma and affecting the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HELLS Is Negatively Regulated by Wild-Type P53 in Liver Cancer by a Mechanism Involving P21 and FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
LASSBio-2052 vs. AAL-993: A Comparative Analysis of Two Kinase Inhibitors
A detailed comparison of the N-acylhydrazone derivative LASSBio-2052 and its parent compound, the potent VEGFR inhibitor AAL-993, reveals distinct mechanisms of action and therapeutic potential in oncology. While both compounds originate from a similar chemical scaffold, their primary targets and cellular effects diverge significantly, offering different strategies for cancer therapy. This guide provides a comprehensive overview of their performance based on available experimental data.
I. Overview of Compounds
AAL-993 is a well-characterized, potent, and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[1][2][3][4] Its anti-angiogenic properties have been demonstrated in various preclinical models.
This compound is a more recently developed N-acylhydrazone derivative that was designed based on the AAL-993 scaffold.[5][6][7] However, its primary mechanism of action appears to be the induction of cell cycle arrest and apoptosis in hepatocellular carcinoma (HCC) cells through the downregulation of the transcription factor FOXM1.[6][8]
II. Comparative Efficacy and Potency
The following tables summarize the available quantitative data for this compound and AAL-993, highlighting their distinct inhibitory profiles.
Table 1: In Vitro Potency of this compound against Hepatocellular Carcinoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | HepG2 | 18 | [5] |
| This compound | Hep3B | 41 | [5] |
Table 2: In Vitro Potency of AAL-993 against VEGFR Kinases
| Compound | Target | IC50 (nM) | Citation |
| AAL-993 | VEGFR1 | 130 | [1][2][3] |
| AAL-993 | VEGFR2 | 23 | [1][2][3] |
| AAL-993 | VEGFR3 | 18 | [1][2][3] |
Table 3: In Vivo Efficacy of AAL-993
| Compound | Model | Dosage | Effect | Citation |
| AAL-993 | B16 melanoma xenograft | 24-100 mg/kg (p.o.) | Inhibition of primary tumor growth and metastasis | [2] |
III. Mechanisms of Action
The two compounds exhibit fundamentally different primary mechanisms of action at the cellular level.
This compound: Induction of G2/M Arrest and Apoptosis via FOXM1 Downregulation
This compound exerts its anti-tumor effects by targeting the cell cycle machinery. It induces a robust arrest at the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis). This is achieved through the downregulation of Forkhead Box M1 (FOXM1), a critical transcription factor for the expression of G2/M phase-specific genes.[6][8]
AAL-993: Inhibition of Angiogenesis through VEGFR Blockade
AAL-993 is a potent inhibitor of the tyrosine kinase activity of all three VEGFRs.[1][2][3] By blocking these receptors, AAL-993 prevents the downstream signaling cascades initiated by VEGF, which are crucial for the proliferation, migration, and survival of endothelial cells. This ultimately leads to the inhibition of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
IV. Experimental Protocols
Determination of IC50 for this compound in HCC Cells (MTT Assay)
The half-maximal inhibitory concentration (IC50) of this compound on hepatocellular carcinoma cell lines (HepG2 and Hep3B) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Detailed Steps:
-
Cell Seeding: Hepatocellular carcinoma cells (HepG2 or Hep3B) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) for 48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
VEGFR Kinase Inhibition Assay for AAL-993
The inhibitory activity of AAL-993 against VEGFR kinases is typically determined using an in vitro kinase assay. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.
Workflow:
Detailed Steps:
-
Reaction Setup: The assay is performed in a reaction buffer containing the recombinant catalytic domain of the specific VEGFR isoform (VEGFR1, VEGFR2, or VEGFR3).
-
Inhibitor Addition: AAL-993 is added at various concentrations to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide or poly(Glu,Tyr)) and ATP, which is typically radiolabeled (e.g., [γ-³²P]ATP) for detection.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, often by adding a solution like phosphoric acid.
-
Detection of Phosphorylation: The phosphorylated substrate is captured (e.g., on a filter membrane), and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each AAL-993 concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
V. Conclusion
This compound and its parent compound AAL-993, despite their structural similarities, represent two distinct approaches to cancer therapy. AAL-993 is a potent anti-angiogenic agent that targets the tumor microenvironment by cutting off its blood supply. In contrast, this compound directly targets cancer cells, inducing cell cycle arrest and apoptosis.
The choice between these two compounds, or their potential combination, would depend on the specific cancer type, its molecular characteristics (e.g., dependence on angiogenesis vs. specific cell cycle vulnerabilities), and the desired therapeutic outcome. Further research, including direct comparative studies and in vivo models for this compound, is warranted to fully elucidate their therapeutic potential and to identify patient populations that would most benefit from each agent.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AAL-993 | 269390-77-4 | VEGFR | MOLNOVA [molnova.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative Activity of N-Acylhydrazone Derivative on Hepatocellular Carcinoma Cells Involves Transcriptional Regulation of Genes Required for G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
No Public Data Available for LASSBio-2052 to Conduct Comparative Analysis
A comprehensive search of publicly available scientific literature and data has revealed no specific information on a compound designated "LASSBio-2052." Consequently, a cross-validation and comparison guide on its anti-proliferative effects, as requested, cannot be generated at this time.
Extensive searches for "this compound" and its potential anti-proliferative activities did not yield any specific results. While information is available for other compounds from the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio), such as LASSBio-1586, LASSBio-1920, and LASSBio-2208, which have demonstrated various anti-cancer properties, data on this compound appears to be absent from the public domain.
This lack of information makes it impossible to fulfill the core requirements of the requested comparison guide, which include:
-
Data Presentation: No quantitative data on this compound's anti-proliferative effects is available to be summarized in comparative tables.
-
Experimental Protocols: Without published studies, the methodologies for any experiments conducted on this compound cannot be detailed.
-
Mandatory Visualization: The signaling pathways affected by this compound are unknown, preventing the creation of the requested Graphviz diagrams.
It is possible that "this compound" is an internal designation for a compound that has not yet been publicly disclosed in scientific literature or patents, is a very recent discovery with research pending publication, or that the designation provided may contain a typographical error.
Without foundational data on this compound, a comparison with alternative anti-proliferative agents and the provision of supporting experimental data is not feasible. We will continue to monitor for any future publications regarding this compound and will be prepared to generate the requested guide should information become available.
LASSBio-2052 in the Landscape of N-Acylhydrazone Anticancer Agents: A Comparative Guide
The N-acylhydrazone (NAH) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties. This guide provides a comparative analysis of the cytotoxic profiles of various NAH-based compounds, with a focus on representative molecules from the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio) and other research groups. Due to the absence of specific public data for LASSBio-2052, this guide will utilize data from other well-characterized LASSBio compounds and diverse NAH derivatives to illustrate the potential of this chemical class in oncology research.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic activity of N-acylhydrazone compounds is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The following tables summarize the IC50 values of selected LASSBio compounds and other NAH derivatives against various human cancer cell lines.
Table 1: Cytotoxic Activity (IC50, µM) of LASSBio N-Acylhydrazone Analogs
| Compound | Cancer Cell Line | IC50 (µM) |
| LASSBio-1920 | HL-60 (Leukemia) | 0.0003 |
| OVCAR-8 (Ovarian) | 0.009 | |
| HCT-8 (Colon) | 0.005 | |
| LASSBio-2208 | MCF-7 (Breast) | 23 |
| CCRF-CEM (Leukemia) | 8.54 | |
| MOLT-4 (Leukemia) | 7.15 | |
| LASSBio-1971 | PC-9 (Lung) | 0.13 |
| NCI-H292 (Lung) | 1.51 | |
| NCI-H1975 (Lung) | 5.1 | |
| LASSBio-1974 | PC-9 (Lung) | 1.1 |
| NCI-H292 (Lung) | Not Reported | |
| NCI-H1975 (Lung) | Not Reported |
Data sourced from multiple studies, including evaluations of LASSBio-1920 as a potent antimitotic agent and LASSBio-2208 as a dual PI3K/HDAC6 inhibitor.[1][2][3] LASSBio-1971 and LASSBio-1974 were investigated as EGFR inhibitors.[4]
Table 2: Cytotoxic Activity (IC50, µM) of Other N-Acylhydrazone Compounds
| Compound Series | Cancer Cell Line | IC50 Range (µM) |
| Acridine-based NAH (3a-d) | A549 (Lung) | 37 - >75 (48h) |
| NAH Derivatives (7a-e) | MCF-7 (Breast) | 7.52 - 25.41 |
| PC-3 (Prostate) | 10.19 - 57.33 | |
| NAH Derivatives (5a-l) | MIA PaCa-2 (Pancreatic) | Varies |
This table presents a selection of data from various research articles to showcase the diversity of NAH compounds.[3][4][5]
Experimental Protocols
The data presented in this guide are primarily derived from the following key experimental methodologies:
1. MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
2. Flow Cytometry for Cell Cycle Analysis and Apoptosis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.
-
Cell Preparation: Cells are treated with the compounds for a defined period. For cell cycle analysis, cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). For apoptosis analysis, cells are stained with Annexin V and PI.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Interpretation:
-
Cell Cycle: The DNA content of the cells is determined based on the PI fluorescence intensity. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Apoptosis: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
The anticancer effects of N-acylhydrazone compounds are often attributed to their ability to interfere with specific cellular signaling pathways or processes. The diagrams below, generated using the DOT language, illustrate some of these concepts.
Caption: Potential mechanisms of action for N-acylhydrazone anticancer compounds.
Caption: Workflow of the MTT assay for determining compound cytotoxicity.
Discussion and Future Directions
The N-acylhydrazone scaffold represents a versatile and promising platform for the development of novel anticancer agents. The data compiled in this guide highlight the potent and selective cytotoxic activities of various NAH derivatives against a range of cancer cell lines. While specific data for this compound is not yet in the public domain, the impressive activities of other LASSBio compounds, such as the nanomolar potency of LASSBio-1920, underscore the potential of this chemical series.
The mechanisms of action for NAH compounds are diverse, ranging from the inhibition of tubulin polymerization and receptor tyrosine kinases like EGFR to the modulation of signaling pathways such as PI3K/HDAC and STAT3. This multi-targeted potential could be advantageous in overcoming drug resistance, a major challenge in cancer therapy.
Future research should focus on elucidating the precise molecular targets of novel NAH compounds like those in the LASSBio series. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising molecules. The continued exploration of the N-acylhydrazone scaffold holds significant promise for the discovery of next-generation cancer therapeutics.
References
- 1. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation on LASSBio‐1971 and LASSBio‐1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile [mdpi.com]
In Vivo Validation of p38 MAPK Inhibition in Acute Lung Injury: A Comparative Analysis of LASSBio-998 and SB203580
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of two p38 mitogen-activated protein kinase (MAPK) inhibitors, LASSBio-998 and SB203580, in the context of lipopolysaccharide (LPS)-induced acute lung injury (ALI). The objective is to present the experimental evidence supporting their mechanism of action and therapeutic potential, with a focus on key inflammatory markers and cellular responses.
Introduction to p38 MAPK Inhibition in Acute Lung Injury
The p38 MAPK signaling pathway is a critical regulator of the inflammatory response. In acute lung injury, the activation of p38 MAPK in immune and epithelial cells leads to the production of pro-inflammatory cytokines and chemokines, as well as the recruitment of neutrophils to the lungs. This cascade of events contributes significantly to lung tissue damage and respiratory dysfunction. Therefore, inhibitors of p38 MAPK are being investigated as potential therapeutic agents for ALI.
LASSBio-998 is a novel compound designed as a p38 MAPK inhibitor.[1] Preclinical studies have explored its anti-inflammatory effects in a murine model of LPS-induced ALI. SB203580 is a well-established and widely used selective p38 MAPK inhibitor that serves as a benchmark for evaluating new compounds targeting this pathway. This guide compares the in vivo efficacy of these two inhibitors based on published experimental data.
Comparative In Vivo Efficacy
The in vivo effects of LASSBio-998 and SB203580 were evaluated in rodent models of LPS-induced acute lung injury. The key parameters assessed include the impact on inflammatory mediators in the bronchoalveolar lavage fluid (BALF), neutrophil infiltration into the lung tissue, and direct evidence of p38 MAPK inhibition.
Data Summary
| Parameter | LASSBio-998 | SB203580 |
| Animal Model | BALB/c mice | C57BL/6 mice |
| LPS Administration | Aerosolized inhalation (0.5 mg/ml) | Intratracheal injection (5 mg/kg) |
| Drug Administration | Oral | Intraperitoneal injection |
| p38 MAPK Phosphorylation | Diminished in lung tissue | Not explicitly reported in this study, but its mechanism is direct inhibition |
| TNF-α in BALF | Inhibited LPS-induced production | Significantly decreased protein and mRNA expression in lung tissue |
| IL-1β in BALF | Inhibited LPS-induced production | Significantly decreased protein and mRNA expression in lung tissue |
| Neutrophil Infiltration | Significantly decreased accumulation in lung tissues | Significantly decreased total cell count in BALF |
| Total Protein in BALF | Not reported | Significantly decreased |
Quantitative Comparison of Key Inflammatory Markers
| Outcome Measure | Control | LPS | LPS + SB203580 |
| Total Protein in BALF (µg/ml) | ~100 | ~450 | ~250 |
| Total Cells in BALF (x10^4) | ~5 | ~45 | ~25 |
| TNF-α mRNA expression (fold change) | 1 | ~7 | ~3 |
| IL-1β mRNA expression (fold change) | 1 | ~12 | ~4 |
Note: Quantitative data for LASSBio-998 is not available in the referenced abstract. The data for SB203580 is estimated from graphical representations in the cited literature and presented to illustrate the magnitude of the effect.
Mechanism of Action: Inhibition of the p38 MAPK Pathway
LASSBio-998 and SB203580 exert their anti-inflammatory effects by directly inhibiting the p38 MAPK enzyme. This inhibition prevents the phosphorylation of downstream targets, which are crucial for the expression of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: p38 MAPK signaling pathway in LPS-induced inflammation and point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the in vivo studies of LASSBio-998 and SB203580.
LPS-Induced Acute Lung Injury in Mice
This protocol describes the induction of acute lung injury in mice using lipopolysaccharide (LPS).
Caption: Experimental workflow for in vivo validation of p38 MAPK inhibitors.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal model: BALB/c or C57BL/6 mice (male, 8-12 weeks old)
-
LASSBio-998 or SB203580
-
Vehicle control (e.g., DMSO, saline)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Drug Administration:
-
For LASSBio-998, administer orally at the desired dose 4 hours before LPS challenge.
-
For SB203580, administer intraperitoneally at the desired dose 1 hour before LPS challenge.
-
Administer the vehicle to the control group using the same route and volume.
-
-
Anesthesia: Anesthetize the mice using a standard protocol.
-
LPS Instillation:
-
Aerosol Method: Place mice in a chamber connected to a nebulizer containing LPS solution (e.g., 0.5 mg/ml in saline) and expose for a defined period.
-
Intratracheal Method: Surgically expose the trachea and instill a small volume of LPS solution (e.g., 5 mg/kg in 50 µl saline) directly into the lungs.
-
-
Monitoring: Return mice to their cages and monitor for signs of respiratory distress.
-
Sample Collection: At a predetermined time point (e.g., 3-24 hours) after LPS administration, euthanize the mice for sample collection.
Bronchoalveolar Lavage (BAL) Fluid Analysis
Procedure:
-
Expose the trachea of the euthanized mouse and insert a cannula.
-
Instill a fixed volume of cold, sterile PBS (e.g., 1 ml) into the lungs and gently aspirate.
-
Repeat the lavage process 2-3 times and pool the recovered fluid.
-
Centrifuge the BALF to separate the cells from the supernatant.
-
Cell Count: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Differential cell counts (neutrophils, macrophages) can be determined from cytospin preparations stained with a differential stain (e.g., Diff-Quik).
-
Cytokine Analysis: Use the BALF supernatant to measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Total Protein Assay: Determine the total protein concentration in the BALF supernatant using a standard protein assay (e.g., BCA or Bradford assay) as an indicator of lung permeability.
Histological Analysis of Neutrophil Infiltration
Procedure:
-
Perfuse the lungs with saline to remove blood.
-
Inflate the lungs with 4% paraformaldehyde and immerse in the same fixative overnight.
-
Process the fixed lung tissue, embed in paraffin, and cut thin sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize lung morphology and inflammatory cell infiltrates.
-
Alternatively, perform immunohistochemistry using an antibody specific for a neutrophil marker (e.g., Myeloperoxidase, MPO) to specifically identify and quantify neutrophils in the lung tissue.
Western Blot for Phospho-p38 MAPK
Procedure:
-
Homogenize a portion of the harvested lung tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of p38 MAPK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
Conclusion
The available in vivo data demonstrates that both LASSBio-998 and the well-characterized inhibitor SB203580 effectively attenuate key features of LPS-induced acute lung injury.[1] Their shared mechanism of action, the inhibition of p38 MAPK, leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the recruitment of inflammatory cells to the lungs. While direct quantitative comparisons are limited by the availability of published data for LASSBio-998, the qualitative evidence strongly supports its potential as a therapeutic agent for inflammatory lung conditions. Further studies providing detailed dose-response relationships and quantitative analyses will be crucial for the continued development of LASSBio-998.
References
Comparative Analysis of LASSBio-2052 on Cancer Cell Lines: A Review of Available Data
A comprehensive review of publicly available scientific literature and research databases reveals a notable absence of specific studies on the compound LASSBio-2052 and its effects on cancer cell lines. While the LASSBio (Laboratory for the Evaluation and Synthesis of Bioactive Substances) research group has extensively studied a range of other compounds, such as LASSBio-2208, LASSBio-1971, and LASSBio-1974, for their potential anti-cancer properties, specific data pertaining to this compound is not currently available in the public domain.
Due to the lack of experimental data on this compound, it is not possible to provide a comparative guide on its performance against different cancer cell lines, detail its experimental protocols, or visualize its signaling pathways as requested.
For researchers, scientists, and drug development professionals interested in the work of the LASSBio group, a wealth of information is available on other promising compounds. These studies provide valuable insights into the potential mechanisms of action and cytotoxic effects of related molecules on various cancer cell lines.
Research on Other LASSBio Compounds
To offer a frame of reference, this guide presents a summary of the findings for other LASSBio compounds that have been the subject of published research.
LASSBio-2208: A Dual PI3K and HDAC6 Inhibitor
Studies on LASSBio-2208 have demonstrated its activity against several cancer cell lines. It has been identified as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase 6 (HDAC6), two crucial targets in cancer therapy.
Table 1: Cytotoxic Activity (IC50) of LASSBio-2208 on Various Cancer Cell Lines
| Cancer Cell Line | Type of Cancer | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 23 | [1][2][3][4] |
| CCRF-CEM | Leukemia | 8.54 | [1][2][3][4] |
| MOLT-4 | Leukemia | 7.15 | [1][2][3][4] |
LASSBio-1971 and LASSBio-1974: EGFR Inhibitors in Non-Small Cell Lung Cancer
LASSBio-1971 and LASSBio-1974 have been investigated for their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors, particularly in the context of non-small cell lung cancer (NSCLC).[4][5]
Table 2: Cytotoxic Activity (CC50) of LASSBio-1971 and LASSBio-1974 on NSCLC Cell Lines
| Compound | Cell Line | EGFR Mutation Status | CC50 (µM) - MTT Assay | CC50 (µM) - SRB Assay | Reference |
| LASSBio-1971 | NCI-H292 | Wild-type | 1.5 | 4.95 | [4][5] |
| PC-9 | L858R | 0.13 | 1.02 | [4][5] | |
| NCI-H1975 | L858R/T790M | 5.1 | 18.47 | [4][5] | |
| LASSBio-1974 | NCI-H292 | Wild-type | 1.8 | 1.95 | [4][5] |
| PC-9 | L858R | 1.1 | 1.22 | [4][5] | |
| NCI-H1975 | L858R/T790M | 4.2 | 4.87 | [4][5] |
Experimental Protocols
While specific protocols for this compound are unavailable, the methodologies used for related compounds like LASSBio-2208, LASSBio-1971, and LASSBio-1974 generally include standard assays for assessing anti-cancer activity.
Cell Viability and Cytotoxicity Assays
The cytotoxic effects of the compounds are typically determined using colorimetric assays such as:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells and is used to determine cell density.
The general workflow for these assays is as follows:
Figure 1. General experimental workflow for cell viability and cytotoxicity assays.
Signaling Pathway Analysis
The investigation of the mechanism of action of these compounds often involves studying their effects on key signaling pathways implicated in cancer progression. For instance, the dual inhibitory action of LASSBio-2208 on the PI3K/AKT/mTOR and HDAC pathways is a key area of its mechanistic study.
Figure 2. Simplified putative signaling pathway for LASSBio-2208.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile | MDPI [mdpi.com]
- 4. Investigation on LASSBio‐1971 and LASSBio‐1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation on LASSBio-1971 and LASSBio-1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of LASSBio-2052: A Case of Undisclosed Research
Despite a comprehensive search of scientific literature and chemical databases, no published findings, synthesis methods, or biological data could be located for a compound designated as LASSBio-2052. This suggests that the compound may be an internal designation within the Laboratory for the Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro, has not yet been publicly disclosed in scientific literature, or the identifier may be inaccurate.
The LASSBio research group is a prolific publisher of novel bioactive compounds, with a chemical library exceeding 2000 molecules.[1][2] Numerous compounds from their laboratories, such as LASSBio-881 (a cannabinoid receptor agonist and TRPV1 antagonist with anti-inflammatory properties) and LASSBio-2208 (a dual inhibitor of HDAC6 and PI3K with potential anticancer applications), have been extensively characterized in peer-reviewed journals.[3][4]
Due to the absence of public data for this compound, a direct guide replicating and comparing its findings cannot be constructed.
Proposed Alternative: A Comparative Guide to a Published LASSBio Compound
To fulfill the user's request for a detailed comparative guide, we propose to pivot to a well-documented LASSBio compound. We can provide a comprehensive analysis, including data tables, experimental protocols, and signaling pathway diagrams for a selected, published molecule.
Potential Candidates for a Comparative Guide:
-
LASSBio-881: A multi-target compound with a unique mechanism of action, offering a rich dataset for comparison with other anti-inflammatory agents.
-
LASSBio-2208: A targeted cancer therapeutic, allowing for a detailed comparison with other kinase and HDAC inhibitors.
-
LASSBio-2166: An inhibitor of the FLT3 kinase, a validated target in leukemia.[1]
We invite the user to select one of these, or another published LASSBio compound of interest, to enable the creation of the requested in-depth comparative guide. This guide will adhere to all the specified requirements, including structured data presentation, detailed methodologies, and Graphviz visualizations.
References
Safety Operating Guide
Navigating the Safe Disposal of LASSBio-2052 in a Laboratory Setting
Researchers and drug development professionals handling LASSBio-2052, a novel N-acylhydrazone derivative with promising antitumor activity against hepatocellular carcinoma, must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of chemical and biological waste provide a clear framework for its responsible management.
Understanding this compound
This compound is identified as a chemical compound with the formula C23H20F3N3O3 and a molecular weight of 443.42.[1] Its classification as a bioactive small molecule necessitates that it be treated as a hazardous chemical waste. All materials that come into contact with this compound, including contaminated personal protective equipment (PPE), glassware, and consumables, should be considered hazardous.
| Chemical Identifier | Value |
| IUPAC Name | Not available |
| CAS Number | 2549160-15-6[1] |
| Molecular Formula | C23H20F3N3O3[1] |
| Molecular Weight | 443.42 g/mol [1] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general guidelines for laboratory chemical waste disposal and should be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
-
Segregation of Waste:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, pipette tips, and empty vials, must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container should be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name "this compound".
-
Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[2][3][4][5]
-
-
Container Management:
-
Ensure all waste containers are kept closed when not in use.
-
Do not overfill containers; they should be filled to no more than three-quarters of their capacity.[5]
-
Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.
-
-
Decontamination:
-
Work surfaces and equipment contaminated with this compound should be decontaminated using an appropriate solvent or cleaning agent known to be effective against similar chemical compounds. All materials used for decontamination, such as wipes, should be disposed of as solid hazardous waste.
-
-
Final Disposal:
-
Once a waste container is full, it should be securely sealed and transported to your institution's designated hazardous waste accumulation area.
-
Follow your institution's procedures for requesting a hazardous waste pickup by a licensed disposal vendor.
-
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound in a laboratory setting.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the chemicals you are working with. In the absence of a specific SDS for this compound, treat it with the caution afforded to a potentially hazardous substance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
